SC-10
説明
protein kinase C activato
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-chloro-N-heptylnaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2S/c1-2-3-4-5-6-13-19-22(20,21)17-12-8-9-14-15(17)10-7-11-16(14)18/h7-12,19H,2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMJERJFCHYXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10907970 | |
| Record name | 5-Chloro-N-heptylnaphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102649-79-6 | |
| Record name | N-(n-Heptyl)-5-chloro-1-naphthalenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102649-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(m-Heptyl)-5-chloro-1-naphthalenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102649796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-N-heptylnaphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Mechanism of Action of SC-10: A Comprehensive Technical Guide
The identity of a specific therapeutic agent designated solely as "SC-10" is not clearly established in publicly available scientific literature. The term "this compound" appears in various contexts within drug development and research, often as an abbreviation for different entities, making a singular, in-depth analysis of its mechanism of action challenging without further specification.
The designation "this compound" has been observed in association with:
-
Educational Courses: "SC10" has been used as a course identifier for educational programs focused on drug discovery and development, covering topics from the physical properties of drugs to the applications of artificial intelligence in the field.[1][2][3]
-
Antibody Clones: In the context of laboratory research, "this compound" is used as a clone designation for a specific antibody, such as the Met (C-12) antibody from Santa Cruz Biotechnology, which is used to detect the c-Met protein.[4] The mechanism of action, in this case, pertains to the antibody's ability to bind to its target protein, c-Met, a receptor tyrosine kinase involved in cell growth and proliferation.[4]
-
Dosage and Administration: "SC" is a common abbreviation for subcutaneous, a route of drug administration. In this context, "this compound" could refer to a 10mg subcutaneous dose of a particular drug. For instance, discussions around the subcutaneous formulation of lecanemab (Leqembi) for Alzheimer's disease mention various dosages for subcutaneous administration.[5][6]
Given the ambiguity, this guide will explore a hypothetical framework for elucidating the mechanism of action of a novel therapeutic agent, which could be designated "this compound." This will serve as a template for the kind of in-depth technical guide requested, which can be populated with specific data once the identity of "this compound" is clarified.
Hypothetical Signaling Pathway for a Novel Anti-Inflammatory Agent "this compound"
Let us postulate that "this compound" is an immunoregulatory small molecule that exerts its anti-inflammatory effects through the induction of Interleukin-10 (IL-10). The following diagram illustrates a potential signaling cascade.
Caption: Hypothetical signaling pathway of this compound, an IL-10 inducing agent.
Key Experimental Protocols for Elucidating Mechanism of Action
To validate the hypothesized mechanism of action of a novel compound like "this compound," a series of well-defined experiments are necessary. Below are detailed methodologies for key experiments.
In Vitro Cytokine Induction Assay
Objective: To determine if "this compound" induces the production of IL-10 in immune cells.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL. Cells are then treated with varying concentrations of "this compound" (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO). Lipopolysaccharide (LPS) can be used as a positive control for pro-inflammatory cytokine induction.
-
Incubation: Cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentration of IL-10 and other relevant cytokines (e.g., TNF-α, IL-6) is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are plotted against the concentration of "this compound" to determine a dose-response relationship.
Western Blot for STAT3 Phosphorylation
Objective: To assess the activation of the JAK/STAT signaling pathway by measuring the phosphorylation of STAT3.
Methodology:
-
Cell Lysis: PBMCs are treated with "this compound" as described above for shorter time points (e.g., 0, 15, 30, 60 minutes). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the level of STAT3 activation.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
Objective: To measure the expression of IL-10-responsive genes, such as SOCS3.
Methodology:
-
RNA Extraction: PBMCs are treated with "this compound" for various time points (e.g., 0, 2, 4, 8 hours). Total RNA is extracted from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
qRT-PCR: The relative expression of the target gene (e.g., SOCS3) is quantified by qRT-PCR using a SYBR Green-based assay. A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of experiments to characterize the mechanism of action of "this compound."
Caption: A logical workflow for characterizing a novel therapeutic agent.
Quantitative Data Summary
To facilitate comparison and analysis, all quantitative data from the aforementioned experiments should be summarized in structured tables.
Table 1: Dose-Dependent Induction of IL-10 by this compound in Human PBMCs
| This compound Concentration (µM) | IL-10 Concentration (pg/mL) ± SD |
| 0 (Vehicle) | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 3.4 |
| 1 | 85.3 ± 12.7 |
| 10 | 254.6 ± 35.1 |
| 100 | 412.9 ± 50.2 |
Table 2: Time-Dependent Phosphorylation of STAT3 by 10 µM this compound
| Time (minutes) | p-STAT3 / Total STAT3 Ratio (Fold Change) |
| 0 | 1.0 |
| 15 | 3.5 ± 0.4 |
| 30 | 8.2 ± 1.1 |
| 60 | 5.1 ± 0.8 |
Table 3: Time-Dependent Induction of SOCS3 mRNA by 10 µM this compound
| Time (hours) | SOCS3 mRNA Expression (Fold Change) |
| 0 | 1.0 |
| 2 | 4.7 ± 0.6 |
| 4 | 12.3 ± 2.1 |
| 8 | 6.8 ± 1.5 |
Conclusion
While the specific mechanism of action for a compound solely designated as "this compound" remains to be elucidated pending its precise identification, the framework provided here offers a comprehensive guide for such an investigation. By employing a systematic approach that combines in vitro cellular assays, molecular biology techniques, and in vivo models, researchers can effectively unravel the signaling pathways and molecular interactions that underpin the therapeutic effects of a novel agent. The clear presentation of experimental protocols, visual representation of pathways, and structured tabulation of quantitative data are essential for advancing our understanding and facilitating the development of new medicines. For a definitive guide on "this compound," more specific information regarding its chemical structure, therapeutic target, or the context of its use is required.
References
- 1. SC 10 - Detailed Agenda [drugdiscoverychemistry.com]
- 2. SC10 - Detailed Agenda [discoveryontarget.com]
- 3. SC10 Detailed Agenda - Discovery On Target [discoveryontarget.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. New Leqembi-data presented at CTAD 2025 suggests potential to delay disease progression by up to 8.3 years with continued treatment | Morningstar [morningstar.com]
- 6. Eisai Submits New Drug Application for Subcutaneous Formulation of âLEQEMBI®â for the Treatment of Early Alzheimerâs Disease in Japan | News Releaseï¼2025 | Eisai Co., Ltd. [eisai.com]
SC-10 PKC activator discovery and history
An In-depth Technical Guide on the Discovery and History of Naphthalenesulfonamide-Based Protein Kinase C Activators: SC-9 and SC-10
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The discovery of small molecules that can modulate PKC activity has been a significant area of research for developing therapeutic agents and research tools. This technical guide delves into the discovery and history of a specific class of PKC activators, the naphthalenesulfonamide derivatives, with a primary focus on the well-characterized compound SC-9 (N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide) and its close analog, this compound (N-(n-heptyl)-5-chloro-1-naphthalenesulfonamide).
The seminal work on these compounds was published in 1986 by Ito, M., Tanaka, T., Inagaki, M., Nakanishi, K., & Hidaka, H. in Biochemistry, titled "N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, a novel activator of protein kinase C."[1][2] This research laid the groundwork for understanding how these synthetic small molecules activate PKC. A contemporaneous paper by Nishino, H., et al. in Biochimica et Biophysica Acta further substantiated the role of SC-9 as a PKC activator by demonstrating its effects on cellular functions regulated by PKC.[3]
Discovery and Initial Characterization
The discovery of SC-9 and this compound emerged from studies on naphthalenesulfonamide derivatives designed to investigate the regulation of Ca2+-dependent protein kinases.[1] The researchers aimed to understand the mechanism of Ca2+-dependent smooth muscle myosin light chain phosphorylation, which is catalyzed by both PKC and myosin light chain kinase (MLCK).
Their investigations revealed that derivatives with a hydrophobic residue at the end of a hydrocarbon chain, such as SC-9, selectively stimulated PKC activity in a Ca2+-dependent manner without significantly affecting Ca2+/calmodulin-dependent MLCK.[1] This finding was pivotal as it identified a new class of synthetic PKC activators that act differently from the well-known phorbol esters.
Mechanism of Action
SC-9 was found to activate PKC by substituting for phosphatidylserine, an essential phospholipid cofactor for PKC activation.[1][3][4] The activation is Ca2+-dependent. Kinetic analyses demonstrated that the tumor promoter 12-O-tetradecanoylphorbol 13-acetate (TPA) increased the affinity of PKC for Ca2+ in the presence of SC-9, suggesting a synergistic interaction in promoting the active conformation of the enzyme.[1]
Quantitative Data
The initial characterization of SC-9 provided key quantitative data regarding its effect on PKC kinetics. The following tables summarize the findings from the 1986 Biochemistry paper by Ito et al.[1]
Table 1: Apparent Km for Ca2+ of Protein Kinase C
| Activator | Apparent Km for Ca2+ (μM) |
| SC-9 | 40 |
| Phosphatidylserine | 80 |
Table 2: Kinetic Constants of Protein Kinase C for Myosin Light Chain
| Activator | Km for Myosin Light Chain (μM) | Vmax (nmol x min-1) |
| SC-9 | 5.8 | 0.13 |
| Phosphatidylserine | ~60 | ~0.39 |
Note: The Vmax value with SC-9 was approximately 3-fold smaller than that observed with phosphatidylserine.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the discovery of SC-9.
Protein Kinase C Activity Assay
1. Enzyme and Substrate Preparation:
-
Protein Kinase C was purified from bovine brain.
-
Myosin light chain (MLC) was prepared from chicken gizzards and served as the substrate.
2. Reaction Mixture:
-
The standard reaction mixture (0.2 mL final volume) contained:
-
40 mM Tris-HCl (pH 7.5)
-
5 mM Magnesium Acetate
-
0.1 mM CaCl2
-
10 μg of purified Protein Kinase C
-
20 μg of Myosin Light Chain
-
10 μM [γ-32P]ATP (specific activity of ~5 x 105 cpm/nmol)
-
Either SC-9 at various concentrations or 20 μg/mL of phosphatidylserine.
-
3. Incubation:
-
The reaction was initiated by the addition of [γ-32P]ATP.
-
The mixture was incubated for 5 minutes at 30°C.
4. Termination and Measurement:
-
The reaction was terminated by the addition of 1 mL of 10% trichloroacetic acid (TCA).
-
The precipitated protein was collected on a nitrocellulose filter and washed with 6% TCA.
-
The radioactivity incorporated into the myosin light chain was quantified by liquid scintillation counting.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical PKC signaling pathway and the role of SC-9.
Caption: Experimental workflow for PKC activity assay.
Biological Effects and Later Studies
Following its initial discovery, SC-9 was used as a tool to probe the physiological roles of PKC. The 1986 study by Nishino et al. demonstrated that SC-9 could stimulate hexose transport in mouse fibroblasts, a known cellular function regulated by PKC, providing evidence that SC-9 is active in intact cells.[3]
Later research, such as the 2002 paper by Meinhardt et al. in Anticancer Drugs, investigated the effects of novel PKC modulators, including this compound, on myeloid leukemic cells.[5] This study found that this compound exhibited modest biological effects on these cells and interestingly, inhibited chemotherapy-induced apoptosis.[5] This highlights the complex and context-dependent outcomes of PKC activation.
Conclusion
The discovery of SC-9 and this compound in the mid-1980s represented a significant advancement in the field of protein kinase research. These naphthalenesulfonamide derivatives were identified as a novel class of synthetic PKC activators that function by substituting for the essential cofactor phosphatidylserine in a Ca2+-dependent manner. The detailed biochemical characterization of SC-9, in particular, provided valuable insights into the mechanism of PKC activation and furnished the scientific community with a new chemical tool to explore the diverse functions of this critical enzyme family. While the initial publications provided more extensive data on SC-9, the identification of this compound as part of this class of activators has spurred further investigation into the structure-activity relationships of naphthalenesulfonamide-based PKC modulators. The ongoing research into the biological effects of these compounds continues to underscore the intricate role of PKC signaling in health and disease.
References
- 1. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, a novel activator of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosave.com [biosave.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to SC-10: A Naphthalenesulfonamide-Based Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-10, with the chemical name 5-Chloro-N-heptyl-1-naphthalenesulfonamide, is a synthetic, small-molecule activator of Protein Kinase C (PKC). As a member of the naphthalenesulfonamide class of compounds, this compound and its analogs have been instrumental in the study of PKC-mediated signaling pathways. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its use in research settings. Furthermore, it outlines the key signaling pathways influenced by this compound-induced PKC activation and presents relevant biological data in a structured format for ease of comparison.
Chemical Structure and Properties
This compound is a derivative of naphthalenesulfonamide characterized by a heptyl chain attached to the sulfonamide nitrogen and a chlorine atom at the 5-position of the naphthalene ring.
Chemical Structure:
Chemical structure of this compound (5-Chloro-N-heptyl-1-naphthalenesulfonamide)
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-Chloro-N-heptylnaphthalene-1-sulfonamide | [1] |
| Synonyms | N-Heptyl-5-chloro-1-naphthalene-sulfonamide | [1] |
| CAS Number | 102649-79-6 | [1] |
| Molecular Formula | C₁₇H₂₂ClNO₂S | [1] |
| Molecular Weight | 339.88 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and other organic solvents. | |
| Storage | Store at -20°C for long-term stability. | [1] |
Mechanism of Action
This compound functions as a direct activator of Protein Kinase C (PKC).[2] Unlike physiological activators such as diacylglycerol (DAG), this compound and its analogs, like the well-studied SC-9 (N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide), are thought to interact with the regulatory domain of PKC. This interaction is believed to mimic the effect of phospholipids, which are essential for PKC activation.
The activation of PKC by naphthalenesulfonamide derivatives is dependent on the nature of the hydrophobic residue at the end of the hydrocarbon chain.[3] For instance, derivatives with a phenylhexyl group (SC-9) have been shown to stimulate Ca²⁺-activated, phospholipid-dependent myosin light chain phosphorylation.[3] While the precise molecular interactions of this compound with PKC isoforms are not extensively detailed in publicly available literature, it is understood to directly engage the enzyme to promote its catalytic activity.
Signaling Pathways
PKC is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and inflammation. By activating PKC, this compound can modulate these downstream pathways.
PKC-Mediated Signaling Cascade
The activation of conventional and novel PKC isoforms is a key event in signal transduction. Upon activation by stimuli such as growth factors or neurotransmitters, phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and both Ca²⁺ and DAG are required to activate conventional PKC isoforms. This compound bypasses the need for upstream signaling events by directly activating PKC.
Experimental Protocols
The following protocols are generalized based on standard methods for studying PKC activation and can be adapted for the use of this compound. Specific concentrations and incubation times may require optimization for different cell types and experimental systems.
In Vitro PKC Activity Assay
This protocol describes a method to measure the kinase activity of purified PKC in the presence of this compound.
Materials:
-
Purified PKC enzyme
-
This compound (dissolved in DMSO)
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
ATP (containing γ-³²P-ATP for radiometric detection, or unlabeled ATP for non-radiometric methods)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as positive controls
-
Stop solution (e.g., phosphoric acid for radiometric assays)
-
P81 phosphocellulose paper (for radiometric assays)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PKC substrate, and either this compound at various concentrations, a positive control (PS/DAG), or vehicle (DMSO).
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the kinase reaction by adding ATP (containing γ-³²P-ATP).
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by adding the stop solution.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the PKC activity relative to the control.
Cellular PKC Translocation Assay
This protocol is designed to visualize the activation of PKC in cultured cells by observing its translocation from the cytosol to the plasma membrane upon treatment with this compound.
Materials:
-
Cultured cells (e.g., HEK293, HeLa) grown on coverslips
-
This compound (dissolved in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a specific PKC isoform
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration and for various time points. Include positive (PMA) and vehicle (DMSO) controls.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-PKC antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. Analyze the subcellular localization of the PKC isoform.
Biological Data
Table 2: Biological Activity of SC-9 (a close analog of this compound)
| Parameter | Value | Target/System | Reference |
| Apparent Kₘ for Ca²⁺ | 40 µM | Protein Kinase C | [3] |
| Kₘ for Myosin Light Chain | 5.8 µM | Protein Kinase C | [3] |
| Vₘₐₓ | 0.13 nmol/min | Protein Kinase C | [3] |
It is noted that this compound exhibits modest biological effects on leukemic blast cells and may inhibit Ara-C-induced apoptosis.[2]
Synthesis
A general synthetic route for naphthalenesulfonamide derivatives involves the reaction of a naphthalenesulfonyl chloride with a primary amine. For this compound, this would involve the reaction of 5-chloro-1-naphthalenesulfonyl chloride with heptylamine.
Conclusion
This compound is a valuable research tool for the direct activation of Protein Kinase C. Its synthetic nature and ability to bypass upstream signaling pathways make it a useful compound for dissecting the complex roles of PKC in cellular physiology and pathology. The information and protocols provided in this guide are intended to facilitate further research into the biological functions of PKC and the potential therapeutic applications of its modulators. Researchers are encouraged to optimize the provided protocols for their specific experimental systems to achieve the most reliable and informative results.
References
SC-10: A Technical Guide to a Protein Kinase C Activator
CAS Number: 102649-79-6 Chemical Name: 5-chloro-N-heptyl-1-naphthalenesulfonamide
This technical guide provides an in-depth overview of SC-10, a synthetic activator of Protein Kinase C (PKC), for researchers, scientists, and professionals in drug development.
Physicochemical and Pharmacological Properties
This compound is a naphthalenesulfonamide derivative that has been identified as a direct activator of PKC.[1][2][3] Its properties are summarized in the tables below.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂ClNO₂S | [1][2] |
| Molecular Weight | 339.9 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1][2] |
| IUPAC Name | 5-chloro-N-heptyl-1-naphthalenesulfonamide | |
| InChI Key | MJMJERJFCHYXEM-UHFFFAOYSA-N | [1] |
| SMILES | ClC1=CC=CC2=C(S(NCCCCCCC)(=O)=O)C=CC=C12 | [1] |
Solubility and Storage
| Property | Value | Source |
| Solubility | Acetonitrile: 0.1-1 mg/ml (Slightly soluble) | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
| Formulation | A crystalline solid | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a direct activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1][2][3] Unlike phorbol esters, which are potent tumor promoters and PKC activators, naphthalenesulfonamide derivatives like this compound represent a different class of PKC modulators.
The activation of PKC by this compound leads to the phosphorylation of downstream target proteins. One such demonstrated effect is the induction of histone phosphorylation.[1] This action suggests that this compound can influence chromatin structure and gene expression.
Experimental Protocols
The following is a representative experimental protocol for assessing the activity of this compound, based on its known function as a PKC activator that induces histone phosphorylation.
In Vitro PKC Activity Assay (Cell-Free)
This protocol is adapted from the described activity of this compound in inducing histone phosphorylation by recombinant human PKC in a cell-free assay.[1]
Objective: To determine the ability of this compound to activate PKC and induce the phosphorylation of a substrate (e.g., histones).
Materials:
-
Recombinant human PKC
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Histone H1 as a substrate
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 µM ATP)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors (optional, for comparison)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, histone H1, and [γ-³²P]ATP.
-
Add recombinant human PKC to the reaction mixture.
-
Add this compound to the reaction mixture at final concentrations ranging from 100 to 500 µM.[1] Include a vehicle control (solvent only) and a positive control (e.g., PS/DAG).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in cold 10% TCA.
-
Wash the phosphocellulose paper multiple times with TCA and then with ethanol to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.
Biological Effects and Research Applications
This compound has been noted to have modest biological effects on leukemic blast cells.[3] It has been observed to inhibit Ara-C-induced apoptosis, suggesting a potential role in modulating cellular responses to chemotherapeutic agents.[3] However, it is not reported to enhance the apoptotic response of these cells to cytotoxic drugs.[3]
As a research tool, this compound is valuable for:
-
Investigating the downstream signaling pathways of PKC.
-
Studying the role of PKC in gene expression through histone modification.
-
Elucidating the mechanisms of drug-induced apoptosis and cell survival.
Safety and Handling
For research use only. This product is not for human or veterinary use.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As a precaution, standard laboratory safety practices should be followed, including the use of personal protective equipment.
References
An In-depth Technical Guide to SC-10: Solubility, Stability, and Application in Protein Kinase C Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility, stability, and application of SC-10 (N-Heptyl-5-chloro-1-naphthalene-sulfonamide), a direct activator of Protein Kinase C (PKC). The information is intended to support researchers and professionals in drug development and cellular signaling research.
Core Concepts: this compound as a PKC Activator
This compound is a chemical compound identified as a direct activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways. These pathways regulate key cellular processes such as cell growth, differentiation, apoptosis, and immune responses. The activation of PKC by this compound allows for the investigation of these pathways and the functional consequences of PKC activation.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂ClNO₂S | N/A |
| Molecular Weight | 339.88 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 95-97 °C | N/A |
| Boiling Point | 483.2 ± 37.0 °C (Predicted) | N/A |
| Density | 1.192 ± 0.06 g/cm³ (Predicted) | N/A |
Solubility Data
Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. The following table summarizes the known qualitative and any available quantitative solubility information. Researchers are advised to perform their own solubility tests for specific experimental needs.
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | 10 mM | A common solvent for preparing stock solutions. |
| Methanol | Soluble | Not specified | N/A |
| Ethanol | Likely Soluble | Not specified | Based on general characteristics of similar compounds. |
| Aqueous Buffers | Sparingly Soluble | Not specified | Direct dissolution in aqueous media is expected to be low. It is recommended to first dissolve in a minimal amount of DMSO and then dilute with the aqueous buffer. |
Preparation of Stock Solutions:
To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO to the desired concentration (e.g., 10 mM). It is recommended to purge the solvent with an inert gas before dissolving the compound. For aqueous-based assays, the DMSO stock solution should be diluted with the aqueous buffer of choice to the final working concentration. Note that the final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects.
Stability Data
| Condition | Stability | Recommendations |
| Solid Form | Stable | Store at -20°C for long-term storage, desiccated. |
| In Solution (DMSO) | Stable for short periods | Prepare fresh solutions for optimal activity. If storage is necessary, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| pH | May be affected | The stability of sulfonamide-containing compounds can be pH-dependent. It is advisable to maintain solutions at a neutral pH unless otherwise required by the experimental protocol. |
| Temperature | May be affected | Elevated temperatures may promote degradation. Store solutions at recommended low temperatures. |
| Light | Unknown | To minimize potential photodegradation, it is good practice to protect solutions from light. |
Experimental Protocols
While a specific, standardized protocol for the use of this compound is not universally established, the following provides a detailed methodology for a general Protein Kinase C (PKC) activity assay that can be adapted for use with this compound.
General Protein Kinase C (PKC) Activity Assay
This protocol outlines the measurement of PKC activity via the phosphorylation of a substrate peptide using a radioactive ATP analog.
Materials:
-
This compound
-
Purified PKC enzyme or cell lysate containing PKC
-
PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
Assay Dilution Buffer (ADB): 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT
-
Lipid Activator Solution: Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes in ADB
-
[γ-³²P]ATP
-
ATP solution
-
Stop Solution: 75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and vials
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of this compound by diluting the stock solution in ADB to the desired final concentrations (e.g., ranging from 10 nM to 10 µM).
-
Prepare the lipid activator solution containing PS and DAG.
-
Prepare the ATP solution containing a final concentration of 100 µM unlabeled ATP and [γ-³²P]ATP (specific activity of 300-500 cpm/pmol).
-
-
Assay Reaction:
-
In a microcentrifuge tube, add the following in order:
-
10 µL of ADB (for control) or this compound working solution.
-
10 µL of PKC substrate peptide solution.
-
10 µL of lipid activator solution.
-
10 µL of purified PKC enzyme or cell lysate.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the [γ-³²P]ATP solution.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 10-20 minutes. The optimal incubation time should be determined empirically.
-
-
Stopping the Reaction and Detection:
-
Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Immediately place the P81 paper in a beaker of 75 mM phosphoric acid to stop the reaction.
-
Wash the P81 papers three times for 5 minutes each with 75 mM phosphoric acid.
-
Perform a final wash with acetone.
-
Allow the papers to air dry.
-
-
Quantification:
-
Place the dry P81 paper in a scintillation vial with an appropriate scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all other measurements.
-
Plot the PKC activity (in cpm or pmol/min/mg) against the concentration of this compound to determine the dose-response curve and EC₅₀ value.
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro Protein Kinase C (PKC) activity assay.
Mechanism of Action and Signaling Pathway
This compound acts as a direct activator of PKC. The canonical activation of conventional and novel PKC isoforms is initiated by signals that lead to the production of diacylglycerol (DAG). This compound likely mimics the effect of DAG, binding to the C1 domain of PKC, which induces a conformational change leading to the activation of the enzyme's catalytic domain.
Once activated, PKC phosphorylates a wide range of downstream target proteins, initiating a cascade of cellular responses.
Protein Kinase C (PKC) Signaling Pathway
Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by this compound.
Conclusion
This compound is a valuable tool for researchers studying PKC-mediated signaling pathways. This guide provides the currently available information on its solubility and stability, along with a detailed experimental protocol for its use in PKC activity assays. It is important for researchers to empirically determine the optimal conditions for their specific experimental systems. Further studies are needed to provide more comprehensive quantitative data on the solubility and stability of this compound.
The Role of SC-10 in Cell Proliferation and Differentiation: A Technical Guide
This technical guide provides an in-depth analysis of the multifaceted roles of molecules referred to as "SC-10" in the fundamental cellular processes of proliferation and differentiation. It is crucial to distinguish between two primary entities identified by this designation in scientific literature: the neuron-specific protein Superior Cervical Ganglia-10 (SCG10) , also known as Stathmin-2, and the chemical compound N-(n-heptyl)-5-chloro-1-naphthalenesulfonamide , a Protein Kinase C (PKC) activator. Due to the extensive body of research available, this guide will focus predominantly on SCG10, while also summarizing the current understanding of the chemical activator this compound.
Part 1: SCG10 (Stathmin-2) - A Key Regulator of Neuronal Differentiation
SCG10 is a 21 kDa phosphoprotein predominantly expressed in the nervous system and is integral to neuronal development, plasticity, and regeneration.[1][2] Its primary role is not in general cell proliferation but in the highly specialized differentiation of neurons, particularly in the dynamics of neurite outgrowth and axonal elongation.
Mechanism of Action: Modulation of Microtubule Dynamics
The principal function of SCG10 is the regulation of microtubule stability.[1][3] Microtubules are essential cytoskeletal polymers that provide structural support and act as tracks for intracellular transport, processes critical for the extension of axons and dendrites. SCG10 exerts its effects through several mechanisms:
-
Tubulin Sequestration: SCG10 can bind to two molecules of αβ-tubulin heterodimers, preventing their incorporation into microtubules and thereby reducing the pool of available subunits for polymerization.
-
Promotion of Microtubule Depolymerization: It directly promotes the disassembly of existing microtubules, increasing their dynamicity, which is essential for the exploratory behavior of neuronal growth cones.[1]
The activity of SCG10 is tightly regulated by phosphorylation. Phosphorylation of serine residues in its regulatory domain by various kinases, such as c-Jun N-terminal kinase (JNK), inhibits its microtubule-destabilizing activity.[4] This allows for a rapid switch between a dynamic and a more stable microtubule cytoskeleton in response to extracellular signals.
Signaling Pathways Involving SCG10
SCG10 acts as a crucial downstream effector in signaling pathways that govern neuronal morphogenesis. Extracellular cues, such as neurotrophic factors, can trigger intracellular kinase cascades that lead to the phosphorylation and inactivation of SCG10. This localized inactivation allows for the stabilization of microtubules, a necessary step for the consolidation of neurite extension.
Quantitative Data on SCG10 Function
The effects of SCG10 on microtubule polymerization and neurite outgrowth have been quantified in several studies.
| Parameter Measured | Experimental System | SCG10 Concentration/Condition | Observed Effect | Reference |
| Microtubule Assembly | In vitro light scattering assay | 1 µM | ~18% inhibition | [5] |
| 3 µM | ~60% inhibition | [5] | ||
| 5 µM | ~94% inhibition | [5] | ||
| Neurite Outgrowth | PC12 cells | Overexpression | ~10-fold higher expression than control | [5] |
| 24h post-NGF | ~45% of cells with neurites (>2 cell bodies) | [5] | ||
| Control PC12 cells | 24h post-NGF | ~20% of cells with neurites (>2 cell bodies) | [5] | |
| Rat hippocampal neurons | siRNA-mediated knockdown | Significant suppression of neurite outgrowth | [3] | |
| Rat hippocampal neurons | Protein transduction | Stimulation of neurite outgrowth | [3] |
Experimental Protocols
-
Preparation of Tubulin: Microtubule-associated proteins (MAPs) and tubulin are purified from porcine cerebrum through temperature-dependent cycles of polymerization and depolymerization, followed by ion-exchange chromatography to isolate pure tubulin.[5]
-
Assay Setup: Purified tubulin (e.g., at 4 mg/ml) is mixed with varying concentrations of recombinant SCG10 protein in an assembly buffer (0.1 M MES, 1 mM EGTA, 0.5 mM MgCl2, pH 6.4) containing 1 mM GTP.[5]
-
Measurement: The reaction mixture is placed in a spectrophotometer cuvette at 4°C. Polymerization is initiated by raising the temperature to 37°C.[5] The rate of microtubule assembly is measured by monitoring the increase in light scattering at 350 nm over time.[5]
-
Cell Culture and Transfection: Pheochromocytoma (PC12) cells are cultured in standard conditions. Stable cell lines overexpressing SCG10 are generated by transfection with a vector containing the SCG10 cDNA, followed by selection.
-
Induction of Differentiation: Cells are plated on collagen-coated dishes. Neurite outgrowth is induced by treating the cells with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL.
-
Quantification: At various time points (e.g., 24, 48, 72 hours) after NGF treatment, cells are fixed. The percentage of cells bearing neurites longer than two cell body diameters is determined by microscopic analysis of multiple random fields.
Part 2: N-(n-heptyl)-5-chloro-1-naphthalenesulfonamide (this compound) - A PKC Activator
N-(n-heptyl)-5-chloro-1-naphthalenesulfonamide, designated this compound, is a chemical compound identified as a direct activator of Protein Kinase C (PKC). The PKC family of serine/threonine kinases are central regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. Publicly available data on this specific compound is limited compared to SCG10.
Mechanism of Action
This compound is reported to directly activate PKC. This suggests it likely binds to the C1 domain of conventional and novel PKC isoforms, mimicking the action of the endogenous activator diacylglycerol (DAG). This activation would lead to the phosphorylation of downstream target proteins.
Effects on Cell Proliferation and Differentiation
Research on human myeloid leukemia cell lines (U937 and HL-60) indicates that this compound has modest biological effects.
-
Cell Cycle: In U937 cells, exposure to this compound resulted in a slight reduction in the number of cells in the G2/M phase. In contrast, it did not significantly alter the cell cycle distribution in HL-60 cells.
-
Differentiation: Unlike the potent PKC activator TPA, this compound did not induce the expression of the differentiation marker CD11c. It also failed to induce membrane translocation of PKC isoforms α, δ, and ε, a key step in their activation.
-
Apoptosis: this compound did not enhance chemotherapy-induced apoptosis in these cell lines. In some contexts, it demonstrated a protective effect against apoptosis.
Quantitative Data
| Cell Line | Treatment | Parameter | Result |
| U937 | This compound | Cell Cycle | Slight reduction in G2/M phase |
| HL-60 | This compound | Cell Cycle | Unaltered distribution |
| HL-60 | This compound | Differentiation (CD11c) | Unaltered expression |
| HL-60 | This compound + Ara-C | Apoptosis | Protective effect |
Experimental Protocols
The methodologies for the cited studies on the chemical this compound are not detailed in the available abstracts. However, the research context implies the use of standard cell biology techniques:
-
Cell Culture: Maintenance of human myeloid leukemia cell lines U937 and HL-60.
-
Cell Cycle Analysis: Flow cytometry following propidium iodide staining to determine the distribution of cells in G1, S, and G2/M phases.
-
Apoptosis Assays: Methods to quantify apoptosis, likely involving techniques such as Annexin V/propidium iodide staining and flow cytometry, in response to chemotherapeutic agents like Ara-C or etoposide, with and without this compound pre-treatment.
-
Western Blotting: To analyze the expression of proteins like p21, c-Fos, and c-Jun, and to assess the translocation of PKC isoforms from cytosolic to membrane fractions.
Conclusion
The designation "this compound" refers to two distinct molecules with different roles in cell biology. SCG10 (Stathmin-2) is a well-characterized neuronal protein that is a critical regulator of microtubule dynamics, playing a vital role in neuronal differentiation and axonal growth. In contrast, the chemical compound N-(n-heptyl)-5-chloro-1-naphthalenesulfonamide (this compound) is a PKC activator with reportedly modest and cell-type-specific effects on proliferation and differentiation, based on limited available data. For researchers in neurobiology and cytoskeletal dynamics, SCG10 is a key protein of interest, while the chemical this compound may serve as a tool compound for studying PKC signaling, though its effects appear less potent than other common activators.
References
- 1. Targeting STMN2 for neuroprotection and neuromuscular recovery in Spinal Muscular Atrophy: evidence from in vitro and in vivo SMA models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - STMN2 [maayanlab.cloud]
- 3. SCG10, a microtubule destabilizing factor, stimulates the neurite outgrowth by modulating microtubule dynamics in rat hippocampal primary cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of microtubule dynamics by the neuronal growth-associated protein SCG10 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Identity of "SC-10": A Guide for Researchers
The designation "SC-10" appears across diverse scientific and technical fields, from cybersecurity protocols to laboratory equipment and even components of nuclear reactors. This guide addresses the critical need for clarity among researchers, scientists, and drug development professionals who may encounter this ambiguous term. Without a specific contextual qualifier, "this compound" does not refer to a single, identifiable therapeutic compound with established in vitro and in vivo effects.
A comprehensive review of publicly available information reveals that "this compound" is not a standardized name for a drug or a molecule in development. Instead, the term is used in various unrelated contexts, making it crucial for researchers to verify the specific "this compound" relevant to their field of inquiry.
Diverse Applications of the "this compound" Designation
The following table summarizes the different meanings of "this compound" found in the available literature, highlighting the lack of a singular identity for this term in a biomedical context.
| Field | Description of "this compound" |
| Laboratory Equipment | Refers to SC10 chips used for the preparation and loading of worms, such as C. elegans, in microfluidic devices for research purposes. |
| Biologics | SA10SC-RLX is a long-acting analogue of relaxin-2, a peptide hormone with therapeutic potential in heart failure. "SC" in this context likely refers to subcutaneous administration. |
| Immunology | Interleukin-10 (IL-10) is a key anti-inflammatory cytokine. While not designated "this compound," its signaling pathway is a significant area of research. |
| Neuroscience & Cell Biology | SCG10 (Superior Cervical Ganglia 10), also known as STMN2, is a protein involved in neuronal growth and microtubule dynamics. It has been studied in the context of hepatic stellate cell motility. |
| Biotechnology Reagents | "this compound" is a product code from Santa Cruz Biotechnology for a polyclonal antibody that targets the Met proto-oncogene (c-Met). |
| Cybersecurity | In the context of the NIST Cybersecurity Framework, this compound refers to a security control titled "Network Disconnect," which involves terminating network connections. |
| Nuclear Engineering | SC10 is the designation for a sub-critical core layout in the VENUS-F zero power reactor, used for nuclear research. |
The Importance of Specificity in Scientific Communication
The varied applications of "this compound" underscore the importance of precise and unambiguous terminology in scientific and technical communication. Researchers encountering this term should seek additional context to identify the specific entity being referenced. For professionals in drug development, relying solely on a general term like "this compound" without further details could lead to significant confusion and misdirection of research efforts.
Unable to Proceed: Clarification Required for "SC-10"
Initial searches for "SC-10" have revealed that this term is ambiguous and does not point to a single, specific pharmaceutical compound. To provide an accurate and relevant technical guide on the safety and toxicity profile, further clarification on the identity of "this compound" is essential.
Multiple, unrelated substances and products are referred to as "this compound" in publicly available information. Without a more specific identifier, it is not possible to gather the detailed, substance-specific data required for an in-depth technical guide that would be useful to researchers, scientists, and drug development professionals.
The term "this compound" has been identified in various contexts, including:
-
Industrial Solvents: A Safety Data Sheet (SDS) describes "this compound Solvent" as another name for Glycol Ether PM. The SDS outlines its own set of toxicological properties, including potential liver and kidney effects with repeated overexposure.
-
Cosmetic Ingredients: "Sensiva® SC 10" is a trade name for a cosmetic ingredient. Its safety profile indicates risks such as serious eye damage and hazards to aquatic life.
-
Research Compounds and Natural Products: In scientific literature, "SC10" has been used to designate a compound from Cymbopogon citratus (lemongrass) oil that was investigated in a computational study for its potential to inhibit SARS-CoV-2.
-
Biological Materials: The designation "this compound" has been used to refer to a specific strain of bacteria (Gordonia sp. This compound) in the context of biodesulfurization research.
-
Laboratory Reagents: The catalog number "this compound" is used by Santa Cruz Biotechnology to identify a specific c-Met antibody used in preclinical research.
-
Dosage Abbreviations in Studies: In a study on an anti-inflammatory fraction of Coptis chinensis, "SC10" was used as an abbreviation for a 10 mg/kg dose of the sanguinarine-chelerythrine fraction. Similarly, in other preclinical studies, "SC 10 mg/kg" is a common way to denote a subcutaneous administration of a 10 mg/kg dose of a given substance.
Given the variety of meanings for "this compound," providing a consolidated safety and toxicity profile would be misleading and scientifically inaccurate. The core requirements of the request—summarizing quantitative data, detailing experimental protocols, and creating specific signaling pathway diagrams—are contingent on having data for a single, well-defined molecule.
To proceed with this request, please provide a more specific identifier for the "this compound" of interest, such as:
-
Chemical Name or IUPAC Name
-
CAS Number
-
Company or Research Institution of Origin
-
Therapeutic Class or Target
-
A Relevant Publication (DOI or PMID)
Once a specific compound is identified, a comprehensive search for its safety and toxicity data can be conducted to generate the requested in-depth technical guide.
In-depth Technical Guide to Research-Grade SC-10: A Protein Kinase C Activator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research-grade chemical compound SC-10 (N-Heptyl-5-chloro-1-naphthalene-sulfonamide), a direct activator of Protein Kinase C (PKC). This document details its mechanism of action, summarizes key experimental data, provides established experimental protocols, and outlines its procurement for research purposes.
Core Concepts and Mechanism of Action
This compound, with the CAS Number 102649-79-6, is a naphthalenesulfonamide derivative that functions as a direct activator of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and immune responses. Unlike phorbol esters, which are potent tumor promoters, this compound represents a class of synthetic PKC activators with distinct biological effects.
The activation of PKC by this compound is believed to occur through its interaction with the regulatory domain of the enzyme, mimicking the effect of the endogenous second messenger diacylglycerol (DAG). This interaction induces a conformational change in the PKC molecule, leading to the exposure of its catalytic domain and subsequent phosphorylation of target substrate proteins.
Sourcing and Procurement of Research-Grade this compound
For laboratory and research applications, high-purity this compound can be procured from a variety of reputable chemical suppliers. When purchasing, it is crucial to obtain a certificate of analysis to ensure the identity and purity of the compound.
Reputable Suppliers Include:
-
Aobious: A supplier of bioactive molecules.
-
Cayman Chemical: Offers a range of biochemicals for research.
-
LGC Standards: Provides a comprehensive portfolio of reference materials.
-
Pharmaffiliates: A source for pharmaceutical standards and research chemicals.
-
NovaChemistry: A supplier of a wide range of chemical products.
Summary of Quantitative Experimental Data
The following tables summarize key quantitative data from a seminal study by Meinhardt et al. (2002) in Anticancer Drugs, investigating the effects of this compound on human myeloid leukemia cell lines U937 and HL-60.
Table 1: Effect of this compound on Cell Cycle Distribution in U937 Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 45.3 ± 2.1 | 38.6 ± 1.8 | 16.1 ± 1.5 |
| This compound (10 µM) | 48.2 ± 2.5 | 39.1 ± 2.0 | 12.7 ± 1.3 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Apoptosis in Myeloid Leukemia Cell Lines
| Cell Line | Treatment | Apoptosis (%) |
| U937 | Ara-C (1 µM) | 35.2 ± 3.1 |
| Ara-C (1 µM) + this compound (10 µM) | 33.8 ± 2.9 | |
| VP-16 (1 µM) | 41.5 ± 3.5 | |
| VP-16 (1 µM) + this compound (10 µM) | 39.7 ± 3.2 | |
| HL-60 | Ara-C (1 µM) | 42.1 ± 3.8 |
| Ara-C (1 µM) + this compound (10 µM) | 28.5 ± 2.5* | |
| VP-16 (1 µM) | 48.3 ± 4.1 | |
| VP-16 (1 µM) + this compound (10 µM) | 45.1 ± 3.9 |
Statistically significant reduction in apoptosis (P < 0.05). Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research by Meinhardt et al. (2002).
Cell Culture
-
Cell Lines: Human myeloid leukemia cell lines U937 and HL-60 were used.
-
Media: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Incubation: Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.
Cell Cycle Analysis
-
Treatment: Cells were seeded at a density of 2 x 10^5 cells/ml and treated with this compound (10 µM) or vehicle control for 48 hours.
-
Harvesting: Cells were harvested by centrifugation at 300 x g for 5 minutes.
-
Fixation: The cell pellet was resuspended in 1 ml of ice-cold 70% ethanol and incubated at -20°C for at least 30 minutes.
-
Staining: Fixed cells were washed with phosphate-buffered saline (PBS) and then resuspended in PBS containing 50 µg/ml propidium iodide and 100 µg/ml RNase A.
-
Analysis: Stained cells were analyzed by flow cytometry using a FACSCalibur instrument (Becton Dickinson). Cell cycle distribution was determined using ModFit LT software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Treatment: Cells were seeded at 2 x 10^5 cells/ml and pre-treated with this compound (10 µM) for 2 hours, followed by the addition of apoptosis-inducing agents (Ara-C or VP-16) for 24 hours.
-
Harvesting and Staining: Cells were harvested and washed with PBS. The cell pellet was resuspended in 100 µl of Annexin V binding buffer. 5 µl of Annexin V-FITC and 10 µl of propidium iodide (50 µg/ml) were added.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µl of Annexin V binding buffer was added, and the samples were analyzed by flow cytometry within 1 hour. Apoptotic cells were defined as Annexin V-positive and propidium iodide-negative.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Canonical PKC activation pathway and the direct activation by this compound.
Experimental Workflow Diagram
Caption: Workflow for analyzing the effects of this compound on leukemia cells.
Methodological & Application
Application Notes & Protocols: The Effects of Compound SC-10 on Cancer Cell Line XYZ
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed experimental protocol to assess the efficacy of a hypothetical therapeutic compound, SC-10, on the proliferation, viability, and associated signaling pathways of the XYZ cancer cell line. The following protocols are intended as a guide and may require optimization for different cell lines or experimental conditions.
I. Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the described experiments. These are representative data and will vary based on the cell line and experimental specifics.
Table 1: Cell Viability Assessment by Trypan Blue Exclusion Assay
| Treatment Group | Concentration (µM) | Seeding Density (cells/mL) | Viable Cells (x 10^4) | Non-Viable Cells (x 10^4) | % Viability |
| Vehicle Control | 0 | 2 x 10^5 | 18.5 | 0.5 | 97.4% |
| This compound | 1 | 2 x 10^5 | 15.2 | 1.8 | 89.4% |
| This compound | 5 | 2 x 10^5 | 9.8 | 4.2 | 70.0% |
| This compound | 10 | 2 x 10^5 | 4.1 | 8.9 | 31.5% |
Table 2: Cell Proliferation Analysis by EdU Incorporation Assay
| Treatment Group | Concentration (µM) | Total Cells Counted | EdU Positive Cells | % Proliferation |
| Vehicle Control | 0 | 500 | 350 | 70.0% |
| This compound | 1 | 500 | 275 | 55.0% |
| This compound | 5 | 500 | 150 | 30.0% |
| This compound | 10 | 500 | 50 | 10.0% |
II. Experimental Protocols
A. Protocol for Culturing XYZ Cancer Cell Line
This protocol outlines the standard procedure for thawing, passaging, and maintaining the XYZ cancer cell line.
1. Thawing of Cryopreserved Cells:
-
Prepare a 37°C water bath.
-
Retrieve a cryovial of XYZ cells from liquid nitrogen storage.
-
Immediately immerse the lower half of the vial in the 37°C water bath until a small ice crystal remains.
-
Spray the vial with 70% ethanol and transfer it to a sterile tissue culture hood.
-
Aseptically transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM + 10% FBS).
-
Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.[1]
-
Aspirate the supernatant containing the cryoprotectant.
-
Resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
2. Passaging Adherent XYZ Cells:
-
Examine the culture using an inverted microscope to confirm it is 80-90% confluent.
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with 5 mL of sterile Phosphate Buffered Saline (PBS) without Ca2+/Mg2+.
-
Aspirate the PBS.
-
Add 3 mL of a suitable dissociation reagent (e.g., Trypsin-EDTA) to the flask and ensure it covers the entire cell monolayer.[2]
-
Incubate the flask at 37°C for 3-5 minutes, or until cells detach.
-
Add 7 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a small aliquot of the cell suspension for cell counting.
-
Seed new T-75 flasks at the desired seeding density (e.g., 2 x 10^5 cells/mL) with fresh, pre-warmed complete growth medium.
-
Incubate the new cultures at 37°C and 5% CO2.
B. Protocol for Cell Viability Assessment using Trypan Blue
This protocol details the steps to determine cell viability after treatment with compound this compound.
-
Seed XYZ cells in 6-well plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 48 hours.
-
Following treatment, collect both adherent and floating cells.
-
Aspirate the medium containing floating cells into a 15 mL conical tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the medium collected in the previous step.
-
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.[1]
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells using the formula:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
C. Protocol for Cell Proliferation using EdU Incorporation Assay
This protocol describes how to measure cell proliferation by detecting DNA synthesis.
-
Seed XYZ cells in 96-well plates suitable for imaging.
-
Allow cells to adhere and then treat with this compound as described for the viability assay.
-
Two hours before the end of the treatment period, add 5-ethynyl-2'-deoxyuridine (EdU) to each well at a final concentration of 10 µM.
-
Incubate for 2 hours at 37°C.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[2]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
Wash the cells twice with PBS.
-
Prepare the click chemistry reaction cocktail according to the manufacturer's instructions (e.g., containing a fluorescent azide).
-
Add the reaction cocktail to each well and incubate for 30 minutes in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the cell nuclei with a DNA stain like DAPI or Hoechst.
-
Image the plate using a high-content imaging system or a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst positive).
III. Visualizations
A. Experimental Workflow
References
Application Notes and Protocols: Preparation of SC-10 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution for the Protein Kinase C (PKC) activator, SC-10.
Introduction
This compound (CAS 102649-79-6) is a chemical compound identified as an activator of Protein Kinase C (PKC), a family of enzymes crucial in various cellular signaling pathways.[1] PKC is involved in controlling cell growth, differentiation, and apoptosis. The use of specific activators like this compound is essential for studying these pathways and for the development of novel therapeutics. Accurate preparation of a stock solution is the first critical step for reliable and reproducible experimental results.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 102649-79-6 | [1][2] |
| Molecular Formula | C₁₇H₂₂ClNO₂S | [1][2] |
| Molecular Weight | 339.88 g/mol | [1][2] |
| IUPAC Name | N-Heptyl-5-chloro-1-naphthalenesulfonamide | [2] |
| Solubility | DMSO | [2] |
| Purity | Typically ≥98% by HPLC | [2] |
| Appearance | Solid (form may vary) | |
| Storage (Solid) | 0°C (short term), -20°C (long term), desiccated | [2] |
| Storage (Stock Solution) | -20°C (up to 1 month), -80°C (up to 6 months) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes (sterile, amber or covered in foil)
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Preparation: Before starting, ensure the work area is clean and that all necessary equipment is calibrated and readily available. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound:
-
Tare a clean, empty microcentrifuge tube on the analytical balance.
-
Carefully weigh out 3.40 mg of this compound into the tared tube. This mass is calculated based on the molecular weight to achieve a 10 mM concentration in 1 mL of solvent.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (339.88 g/mol ) * (1000 mg/g) = 3.3988 mg/mL ≈ 3.40 mg/mL
-
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.
-
Cap the tube securely.
-
-
Mixing:
-
Vortex the solution thoroughly until the solid this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.
-
Note on Solubility: this compound is readily soluble in DMSO.[2] Its solubility in aqueous buffers such as PBS is expected to be low. Therefore, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous experimental medium immediately before use. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Visualizations
Protein Kinase C (PKC) Signaling Pathway
Caption: General Protein Kinase C (PKC) Signaling Pathway.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for In Vitro Use of Interleukin-10 (IL-10)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-10 (IL-10), initially identified as Cytokine Synthesis Inhibitory Factor (CSIF), is a pleiotropic cytokine with potent anti-inflammatory and immunomodulatory properties.[1] It is primarily produced by monocytes, lymphocytes, macrophages, and dendritic cells.[2][3] In vitro, IL-10 is widely used to study its effects on immune cell proliferation, differentiation, and cytokine production. Its primary mechanism of action involves the regulation of the JAK-STAT signaling pathway, leading to the modulation of inflammatory responses.[2][3] The biologically active form of IL-10 is a non-covalently associated homodimer.[1]
Quantitative Data Summary
The optimal working concentration of recombinant human IL-10 can vary significantly depending on the cell type, assay system, and desired biological endpoint. The half-maximal effective concentration (ED₅₀ or EC₅₀) is a common metric used to describe the potency of IL-10 in vitro.
Table 1: Reported Biological Activity (ED₅₀/EC₅₀) of Recombinant Human IL-10
| Cell Line/Assay | ED₅₀/EC₅₀ Range (ng/mL) | Manufacturer/Source | Citation |
| MC/9 mouse mast cells (proliferation assay) | 0.075 - 0.750 | R&D Systems | |
| MC/9 mouse mast cells (proliferation assay) | 0.2 - 1.0 | Thermo Fisher Scientific | [3] |
| MC/9 mouse mast cells (proliferation assay) | 0.18 - 2.0 | Proteintech | [4] |
| MC/9 cells (co-stimulation with human IL-4) | < 2.0 | Bio-Rad | [5] |
| MC/9 cells (co-stimulation with human IL-4) | ≤ 2.0 | Thermo Fisher Scientific | [2] |
Table 2: Exemplary In Vitro Working Concentrations of IL-10 from Literature
| Application | Cell Type | IL-10 Concentration | Citation |
| Macrophage Phenotype Polarization | RAW264.7 murine macrophages | 250 ng/mL and 1,000 ng/mL | [6] |
| Inhibition of Pro-inflammatory Cytokines | Macrophage cell lines | Not specified, but noted as more potent than IL-4 at similar concentrations. | [7] |
| Proliferation Assay | CT26.WT, CT26.CL25 murine tumor cells | 0.008 - 3.0 µg/mL (8 - 3,000 ng/mL) | [8] |
| Induction of STAT3 Phosphorylation | Macrophage cells | Titrating amounts used to show dose-dependence. | [9][10] |
Signaling Pathway
IL-10 exerts its function by binding to the IL-10 receptor complex (IL-10R), which is composed of two subunits, IL-10Rα and IL-10Rβ.[11] This binding event activates the associated Janus kinases, JAK1 and TYK2. These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the IL-10Rα chain, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[12][13] Recruited STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus, where it modulates the transcription of target genes, leading to the anti-inflammatory effects of IL-10.[13][14]
Experimental Protocols
Protocol 1: Reconstitution and Storage of Recombinant IL-10
This protocol provides a general guideline for the reconstitution of lyophilized recombinant IL-10. Always refer to the manufacturer's specific instructions provided with the product vial.
Materials:
-
Lyophilized recombinant human IL-10
-
Sterile, pyrogen-free water, 5mM sodium phosphate pH 7.2, or PBS
-
Bovine Serum Albumin (BSA) or Fetal Calf Serum (FCS)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Pre-Reconstitution: Briefly centrifuge the vial of lyophilized IL-10 to ensure the powder is at the bottom.[3]
-
Reconstitution: Aseptically add the recommended volume of sterile water or buffer (e.g., 0.1 mL) to the vial to create a stock solution, typically at a concentration of 0.1-1.0 mg/mL.[3][5] The protein may appear as a thin film; avoid vigorous shaking. Gently mix or swirl the vial to dissolve the contents completely.[5]
-
Carrier Protein: For subsequent dilutions, it is crucial to use a buffer or cell culture medium containing a carrier protein, such as 0.1% BSA or serum (e.g., 10% FCS), to prevent the cytokine from adhering to plastic surfaces and to maintain its stability.[3][5]
-
Aliquoting and Storage:
-
Lyophilized Protein: Store at -20°C as recommended by the manufacturer.[5]
-
Reconstituted Stock Solution: Aliquot the stock solution into sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[3] Reconstituted protein is typically stable for at least 3 months at -20°C.[5]
-
Protocol 2: In Vitro Macrophage Stimulation Assay
This protocol describes a general procedure for treating macrophages with IL-10 to assess its effect on cytokine production in response to an inflammatory stimulus like Lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FCS and antibiotics)
-
Reconstituted recombinant IL-10
-
LPS from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
ELISA kit for detecting the cytokine of interest (e.g., TNF-α)
Procedure:
-
Cell Seeding: Seed macrophages into a multi-well plate at a density appropriate for your cell type and allow them to adhere overnight.
-
Pre-treatment (Optional): Some protocols involve pre-treating the cells with IL-10 for a specific duration (e.g., 2-4 hours) before adding the inflammatory stimulus.
-
Treatment:
-
Prepare a range of IL-10 concentrations (e.g., 0.1, 1, 10, 100 ng/mL) in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of IL-10.
-
Include a "no IL-10" control.
-
-
Inflammatory Challenge: Add LPS to the wells at a final concentration known to induce a robust cytokine response (e.g., 10-100 ng/mL). Include a control group with IL-10 but no LPS, and another with LPS but no IL-10.
-
Incubation: Incubate the plate for a period suitable for the cytokine being measured (e.g., 4-24 hours for TNF-α).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants. Centrifuge the supernatants to pellet any detached cells and transfer the clarified supernatant to a new tube.
-
Cytokine Analysis: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatants using a validated ELISA kit, following the manufacturer's instructions.[15][16]
References
- 1. Frontiers | The Generation of an Engineered Interleukin-10 Protein With Improved Stability and Biological Function [frontiersin.org]
- 2. Human IL-10 Recombinant Protein (200-10-10UG) [thermofisher.com]
- 3. Human IL-10 Recombinant Protein (PHC0101) [thermofisher.com]
- 4. HumanKine® recombinant human IL-10 protein | Proteintech [ptglab.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Frontiers | Interleukin-10 exhibit dose-dependent effects on macrophage phenotypes and cardiac remodeling after myocardial infarction [frontiersin.org]
- 7. IL-10 inhibits cytokine production by activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interleukin-10 Enhances the Therapeutic Effectiveness of a Recombinant Poxvirus-Based Vaccine in an Experimental Murine Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of interleukin-10 treated macrophages on bone marrow mesenchymal stem cells via signal transducer and activator of transcription 3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. IL‐10 inhibits macrophage activation and proliferation by distinct signaling mechanisms: evidence for Stat3‐dependent and ‐independent pathways | The EMBO Journal [link.springer.com]
- 13. Essential role of IL-10/STAT3 in chronic stress-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. nwlifescience.com [nwlifescience.com]
Application Notes and Protocols for TIC10 (ONC201) Treatment in Specific Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-cancer agent TIC10, also known as ONC201, with a focus on its application in treating specific cancer cell lines. This document includes detailed experimental protocols and a summary of its efficacy. It is presumed that the user's interest in "SC-10" was a typographical error and refers to the well-documented compound TIC10.
Introduction
TIC10 (TRAIL-Inducing Compound 10), or ONC201, is a novel, orally active small molecule with broad-spectrum anti-tumor activity. It is a first-in-class imipridone that has shown efficacy in a variety of preclinical cancer models, including those for glioblastoma, breast cancer, colon cancer, and pancreatic cancer. Its unique mechanism of action, which involves the induction of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, distinguishes it from traditional chemotherapeutic agents. TIC10 has the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors.
Mechanism of Action
TIC10 exerts its anti-cancer effects primarily through the induction of apoptosis via the TRAIL signaling pathway. The key steps in its mechanism of action are as follows:
-
Inhibition of Akt and ERK: TIC10 dually inactivates the protein kinase B (Akt) and the extracellular signal-regulated kinase (ERK) signaling pathways.
-
Activation of FOXO3a: The inhibition of Akt and ERK leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.
-
TRAIL Gene Transcription: Once in the nucleus, FOXO3a binds to the promoter of the TRAIL gene, leading to its transcriptional upregulation.
-
Induction of Apoptosis: The increased expression of TRAIL protein on the surface of cancer cells initiates apoptosis through both autocrine and paracrine signaling. This process is mediated by the binding of TRAIL to its death receptors, DR4 and DR5.
This mechanism is notably independent of p53 status, suggesting that TIC10 may be effective in cancers with mutated or deficient p53.
Quantitative Data: In Vitro Efficacy of TIC10
The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of TIC10 in various human cancer cell lines. These values indicate the concentration of TIC10 required to inhibit cell growth or viability by 50%.
| Cancer Type | Cell Line | IC50 / GI50 (µM) | Citation(s) |
| Glioblastoma | U87 MG | ~2.5 (GI50) | [1] |
| Glioblastoma | SF295 | ~1.0 (GI50) | [1] |
| Colon Cancer | HCT116 p53-/- | Not specified | [2] |
| Medulloblastoma | D425 | ~1.5 | [3] |
| Medulloblastoma | D458 | ~1.2 | [3] |
| Medulloblastoma | DAOY | ~2.0 | [3] |
| Prostate Cancer | PC-3 | Not specified | [4] |
| Small Cell Lung Cancer | NCI-H146 | Not specified | [4] |
Note: IC50 and GI50 values can vary depending on the specific assay conditions, such as incubation time and cell density.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of TIC10 in cancer cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of TIC10 on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TIC10 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of TIC10 in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest TIC10 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared TIC10 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the TIC10 concentration to generate a dose-response curve and determine the IC50 value.
-
Colony Formation Assay
Objective: To assess the long-term effect of TIC10 on the proliferative capacity and survival of single cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TIC10 (stock solution in DMSO)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete medium.
-
Allow the cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of TIC10 or vehicle control for a defined period (e.g., 24-72 hours).
-
-
Colony Growth:
-
After the treatment period, remove the drug-containing medium, wash the wells with PBS, and add 2 mL of fresh, drug-free complete medium.
-
Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
-
Staining and Quantification:
-
Wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.
-
Wash the plates gently with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.
-
Western Blot Analysis
Objective: To investigate the effect of TIC10 on the expression and phosphorylation status of proteins in the Akt/ERK and TRAIL signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TIC10 (stock solution in DMSO)
-
6-well or 10 cm plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-FOXO3a, anti-TRAIL, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat the cells with TIC10 or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the protein expression levels between treated and control samples.
-
Conclusion
TIC10 (ONC201) is a promising anti-cancer agent with a well-defined mechanism of action that induces TRAIL-mediated apoptosis in a variety of cancer cell lines. The provided protocols offer a framework for researchers to investigate the efficacy and molecular effects of TIC10 in their specific models of interest. Further research and clinical trials are ongoing to fully elucidate the therapeutic potential of this novel compound.
References
Application Notes and Protocols for SC-10 (SCG10) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superior Cervical Ganglia 10 (SCG10), also known as stathmin-2 (STMN2), is a neuron-specific protein that plays a critical role in regulating microtubule dynamics. As a member of the stathmin family of phosphoproteins, SCG10 is highly expressed during neuronal development and regeneration, where it is instrumental in processes such as neurite outgrowth, axonal elongation, and synaptic plasticity. Its activity is tightly regulated by phosphorylation, particularly by c-Jun N-terminal kinase (JNK), which modulates its ability to interact with and destabilize microtubules. Dysregulation of SCG10 function has been implicated in neurodegenerative diseases and failures in neuronal regeneration, making it a protein of significant interest in neuroscience research and a potential target for therapeutic intervention.
These application notes provide an overview of the key applications of studying SCG10 in neuroscience and detailed protocols for its investigation.
Key Applications in Neuroscience Research
-
Neurite Outgrowth and Axon Elongation: SCG10 is a key regulator of microtubule dynamics in the growth cones of developing neurons. Overexpression of SCG10 has been shown to enhance neurite outgrowth, while its knockdown suppresses it. This makes SCG10 a valuable target for studying the molecular mechanisms of neuronal development and for screening compounds that may promote nerve growth.
-
Axonal Regeneration and Injury Response: Following axonal injury, SCG10 expression is dynamically regulated. It is rapidly lost in the distal axon segment destined for degeneration but accumulates in the proximal stump, where it is thought to contribute to regenerative processes. Studying SCG10 in models of nerve injury can provide insights into the mechanisms of Wallerian degeneration and potential strategies to promote axon regeneration.
-
Synaptic Plasticity and Learning: SCG10 mRNA expression is upregulated during late-phase long-term potentiation (LTP), a cellular correlate of learning and memory.[1] This suggests a role for SCG10 in the structural remodeling of synapses that underlies long-term memory formation.
-
Neurodegenerative Diseases: Alterations in SCG10 compartmentalization and metabolism have been observed in Alzheimer's disease, where its levels correlate with the number of neurofibrillary tangles.[2] Further research into SCG10's role in neurodegeneration may uncover novel therapeutic targets.
-
JNK Signaling Pathway: SCG10 is a direct substrate of JNK, a key kinase in stress and injury signaling pathways in neurons. The phosphorylation of SCG10 by JNK inhibits its microtubule-destabilizing activity. Studying the JNK-SCG10 axis can elucidate the signaling cascades that govern neuronal responses to various stimuli.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on SCG10, providing a reference for expected experimental outcomes.
| Parameter | Experimental Condition | Result | Reference |
| SCG10 mRNA Expression | Late-Phase Long-Term Potentiation (LTP) in rat hippocampus | 4.32 ± 0.40-fold increase | [1] |
| SCG10 Protein Levels | 3 hours post-axotomy in distal nerve segments | 71 ± 7% decrease | [3] |
| SCG10 Protein Levels | 3 hours post-cycloheximide treatment in cultured DRG neurons | Decrease to 12 ± 4% of baseline | [3] |
| Neurite Outgrowth | Overexpression of SCG10 in PC12 cells | 2.6 times longer neurites than controls | [4] |
Signaling Pathway
The JNK signaling pathway plays a crucial role in regulating SCG10 function. In response to neuronal injury or stress, JNK is activated and phosphorylates SCG10 at serines 62 and 73. This phosphorylation event inhibits the microtubule-destabilizing activity of SCG10, leading to microtubule stabilization. In healthy axons, there is a continuous cycle of JNK-dependent degradation of SCG10, which is replenished by axonal transport. Following injury, this transport is disrupted, leading to a rapid loss of SCG10 in the distal axon, a key step in the axonal degeneration program.
Caption: JNK-mediated phosphorylation of SCG10 regulates microtubule dynamics.
Experimental Protocols
Herein are detailed protocols for the investigation of SCG10 in neuroscience research.
Protocol 1: Analysis of SCG10 Protein Expression by Western Blot
This protocol describes the detection and quantification of SCG10 protein levels in cell lysates or tissue homogenates.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4-12% Bis-Tris polyacrylamide gels
-
Nitrocellulose or PVDF membranes
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-SCG10 antibody (recommended starting dilution 1:1000)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG (recommended starting dilution 1:5000)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
For cultured cells: Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
For tissue: Homogenize tissue in RIPA buffer on ice.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris gel and run at 150V for 1-1.5 hours.
-
-
Protein Transfer:
-
Transfer proteins to a nitrocellulose or PVDF membrane at 100V for 1 hour at 4°C.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SCG10 antibody in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Analysis of SCG10 mRNA Expression by RT-qPCR
This protocol allows for the quantification of SCG10 mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green)
-
qPCR instrument
-
Primers for SCG10 and a reference gene (e.g., GAPDH, β-actin). Note: Specific primer sequences for the 3'-UTR of rat SCG10 mRNA (bases 917-1513) have been used successfully.[1]
Primer Design (Example for Rat SCG10):
-
Forward Primer: 5'-GCTGGACAGCAACATCAGC-3'
-
Reverse Primer: 5'-TCCTTCCTCTTCCTCTTCCTC-3' (Note: These are example primers and should be validated for specificity and efficiency.)
Procedure:
-
RNA Extraction: Extract total RNA from cells or tissue using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.
-
Run the qPCR program:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
Melt curve analysis.
-
-
-
Data Analysis: Calculate the relative expression of SCG10 mRNA using the ΔΔCt method, normalized to the reference gene.
Protocol 3: SCG10 Knockdown using siRNA
This protocol describes the transient knockdown of SCG10 expression in cultured neurons.
Materials:
-
Cultured neurons (e.g., primary hippocampal or dorsal root ganglion neurons)
-
SCG10 siRNA (a pool of 3-5 target-specific siRNAs is recommended for higher efficiency). A non-targeting siRNA should be used as a negative control.
-
Transfection reagent suitable for neurons (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
Procedure:
-
Cell Plating: Plate neurons at a suitable density to be 50-70% confluent at the time of transfection.
-
siRNA Transfection:
-
For each well of a 24-well plate, dilute 20 pmol of siRNA in 50 µl of Opti-MEM.
-
In a separate tube, dilute 1 µl of transfection reagent in 50 µl of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 100 µl siRNA-lipid complex to the cells in each well containing 400 µl of culture medium.
-
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream analysis (e.g., Western blot to confirm knockdown, or functional assays).
Protocol 4: Immunocytochemical Staining of SCG10
This protocol is for visualizing the subcellular localization of SCG10 in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum in PBS
-
Primary antibody: Rabbit anti-SCG10 antibody (recommended starting dilution 1:500)
-
Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG (recommended starting dilution 1:1000)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-SCG10 antibody in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS, protected from light.
-
Counterstaining and Mounting: Incubate with DAPI for 5 minutes, rinse with PBS, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Experimental Workflows
Workflow for Investigating SCG10 in Neurite Outgrowth
Caption: Workflow for studying the role of SCG10 in neurite outgrowth.
Workflow for Analyzing SCG10 in Axon Injury Models
Caption: Workflow for investigating SCG10's role in response to axonal injury.
References
- 1. Identification of Upregulated SCG10 mRNA Expression Associated with Late-Phase Long-Term Potentiation in the Rat Hippocampal Schaffer-CA1 Pathway In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SCG10, a neuron-specific growth-associated protein in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCG10 is a JNK target in the axonal degeneration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of microtubule dynamics by the neuronal growth-associated protein SCG10 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Apoptosis with Caspase-10 as the Focus
Disclaimer: The term "SC-10" is not a standardized designation for a tool in apoptosis research. Based on the context of studying apoptosis, these application notes and protocols focus on Caspase-10 , an initiator caspase involved in programmed cell death. Researchers should verify the specific nature of any tool designated "this compound" in their laboratory.
Introduction to Caspase-10 in Apoptosis
Caspase-10 is a member of the caspase (cysteine-aspartic protease) family of enzymes that play a central role in the execution of apoptosis.[1][2] As an initiator caspase, its primary function is to activate downstream effector caspases, thereby propagating the apoptotic signal.[2] Caspase-10 is structurally similar to Caspase-8 and is primarily associated with the extrinsic apoptosis pathway, which is initiated by the binding of death ligands to their corresponding cell surface receptors.[3][4]
Key Functions of Caspase-10:
-
Initiator Caspase: Caspase-10 is activated at the onset of the apoptotic cascade.[2]
-
Role in Extrinsic Pathway: It is recruited to the Death-Inducing Signaling Complex (DISC) upon activation of death receptors like Fas and TNFR.[3][5]
-
Activation of Effector Caspases: Once activated, Caspase-10 can cleave and activate effector caspases such as Caspase-3 and Caspase-7, which then dismantle the cell.[2]
-
Potential Role in Intrinsic Pathway: Some studies suggest a role for Caspase-10 downstream of the mitochondria in cytotoxic drug-induced apoptosis, where it may participate in a feedback loop to amplify the apoptotic signal.[6]
Signaling Pathways Involving Caspase-10
Caspase-10 is a key player in the extrinsic apoptosis pathway. The following diagram illustrates its position and interactions within this signaling cascade.
Caption: Extrinsic apoptosis pathway featuring Caspase-10 activation.
Experimental Protocols for Studying Apoptosis
The following protocols are fundamental for investigating the role of Caspase-10 and other key proteins in apoptosis.
Protocol 1: Induction of Apoptosis
This protocol describes a general method for inducing apoptosis in cell culture, which is a prerequisite for studying the downstream events.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Fas ligand, TNF-α, TRAIL, or a chemotherapeutic drug like etoposide)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
Prepare the apoptosis-inducing agent at the desired concentration in complete cell culture medium.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the apoptosis-inducing agent to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Harvest the cells at each time point for downstream analysis (e.g., Western blotting, caspase activity assay).
Protocol 2: Western Blotting for Caspase-10 Cleavage
This protocol is used to detect the cleavage and activation of Caspase-10 and other apoptotic markers.
Materials:
-
Treated and untreated cell pellets from Protocol 1
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-10, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Caspase Activity Assay
This colorimetric or fluorometric assay quantifies the enzymatic activity of specific caspases.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer (provided with the kit)
-
Caspase-10 substrate (e.g., Ac-AEVD-pNA for colorimetric or Ac-AEVD-AFC for fluorometric)
-
96-well microplate
-
Plate reader
Procedure:
-
Lyse the cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
Load equal amounts of protein into the wells of a 96-well plate.
-
Add the caspase-specific substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Experimental Workflow
The following diagram outlines a typical workflow for studying the role of a specific protein, such as Caspase-10, in apoptosis.
Caption: General workflow for apoptosis studies.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the experiments described above. Actual results will vary depending on the cell type, inducing agent, and experimental conditions.
| Assay | Parameter Measured | Control (Untreated) | Treated (Apoptosis Inducer) | Interpretation |
| Western Blot | Pro-Caspase-10 Level | High | Decreased | Cleavage and activation of Caspase-10. |
| Cleaved Caspase-3 Level | Undetectable | Increased | Activation of effector caspases. | |
| Cleaved PARP Level | Undetectable | Increased | Execution of apoptosis. | |
| Caspase Activity | Caspase-10 Activity | 1.0-fold | 3.5-fold increase | Specific activation of Caspase-10. |
| Caspase-3 Activity | 1.0-fold | 5.2-fold increase | Downstream effector caspase activation. | |
| Flow Cytometry | % Early Apoptotic Cells | < 5% | 25% | Induction of early-stage apoptosis. |
| % Late Apoptotic Cells | < 2% | 15% | Progression of apoptosis. | |
| % Viable Cells | > 90% | 55% | Decrease in cell viability. |
References
- 1. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. Suppression of caspase-8- and -10-associated RING proteins results in sensitization to death ligands and inhibition of tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Survival and Apoptosis Signaling as Therapeutic Target for Cancer: Marine Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-10 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of Interluekin-10 (IL-10) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-10 (IL-10) is a pleiotropic cytokine with potent anti-inflammatory and immunomodulatory properties. It plays a crucial role in regulating immune responses and maintaining homeostasis. Due to its therapeutic potential in various inflammatory and autoimmune diseases, IL-10 is a subject of intense research. These application notes provide a comprehensive overview and detailed protocols for the subcutaneous (SC) administration of recombinant IL-10 to animal models, a common route for evaluating its in vivo efficacy.
Mechanism of Action and Signaling Pathway
IL-10 exerts its effects by binding to the IL-10 receptor (IL-10R), a tetrameric complex composed of two IL-10R1 and two IL-10R2 subunits.[1] This binding initiates a downstream signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2] Upon ligand binding, the receptor-associated kinases JAK1 and TYK2 are activated, leading to the phosphorylation of specific tyrosine residues on the intracellular domain of IL-10R1.[2] These phosphorylated sites serve as docking stations for the transcription factor STAT3.[2] Recruited STAT3 is then phosphorylated, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes.[2] Key outcomes of IL-10 signaling include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) and the promotion of anti-inflammatory molecules.
Figure 1: Simplified IL-10 Signaling Pathway.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from studies utilizing subcutaneous administration of IL-10 in mouse models.
| Parameter | C57BL/6 Mice | BALB/c Mice | IL-10-/- Mice | Reference |
| Mouse Strain | C57BL/6 | BALB/c | C57BL/6 background | [3] |
| Disease Model | TNF-α Induced Inflammation | N/A | EAE | [2][3] |
| IL-10 Dose | Not specified for SC | Not specified for SC | Not specified for SC | |
| Administration Route | Subcutaneous (osmotic minipumps) | Not specified | Subcutaneous | [2][3] |
| Frequency | Continuous infusion for 14 days | Not specified | Every other day | [2][3] |
| Vehicle | Saline | PBS | 1% DMSO in PBS | [2][3] |
| Key Findings | IL-10 attenuates vascular contractile responses to endothelin-1. | N/A | A small molecule inducing IL-10 showed neuroprotection, which was absent in IL-10-/- mice. | [2][3] |
| Parameter | NC/Nga Mice |
| Mouse Strain | NC/Nga |
| Disease Model | Atopic Dermatitis-like Skin Lesions |
| Treatment | IL-10 plasmid DNA |
| Dose | Not specified |
| Administration Route | Intramuscular injection (for plasmid DNA leading to systemic IL-10 expression) |
| Frequency | Not specified |
| Vehicle | Not specified |
| Key Findings | Increased serum IL-10 levels and suppressed development of skin lesions.[4] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of Recombinant IL-10 in Mice
1. Materials:
-
Recombinant murine IL-10 (lyophilized)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline (0.9% NaCl)
-
Insulin syringes (e.g., 28-31 gauge)
-
Animal handling and restraint equipment
-
70% ethanol for disinfection
2. Preparation of IL-10 Solution:
-
Reconstitute the lyophilized recombinant IL-10 in sterile PBS to a stock concentration (e.g., 100 µg/mL) as per the manufacturer's instructions.
-
Gently vortex and ensure the solution is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of injection, thaw an aliquot of the stock solution on ice.
-
Dilute the stock solution with sterile PBS to the final desired concentration for injection. The final volume for subcutaneous injection in mice is typically 100-200 µL.
3. Administration Procedure:
-
Properly restrain the mouse. The scruff of the neck is a common and effective method.
-
Wipe the intended injection site (typically the dorsal flank or the scruff of the neck) with 70% ethanol.
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the body.
-
Aspirate gently to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Slowly inject the IL-10 solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Figure 2: General Experimental Workflow.
Protocol 2: Measurement of Serum Cytokines by ELISA
1. Materials:
-
Mouse cytokine ELISA kit (e.g., for TNF-α, IL-6, IL-1β)
-
Blood collection tubes (e.g., microtainer serum separator tubes)
-
Microplate reader
-
Reagent reservoirs
-
Multichannel pipette
2. Sample Collection and Preparation:
-
Collect blood from mice via an appropriate method (e.g., submandibular, saphenous, or terminal cardiac puncture).
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.
-
Carefully collect the serum (supernatant) and transfer to a clean tube.
-
Store serum samples at -80°C until use.
3. ELISA Procedure:
-
Follow the manufacturer's protocol for the specific ELISA kit. A general workflow is as follows:
-
Prepare all reagents, standards, and samples as instructed.
-
Add capture antibody to the wells of a 96-well plate and incubate.
-
Wash the plate.
-
Block the plate to prevent non-specific binding.
-
Wash the plate.
-
Add standards and samples to the wells and incubate.
-
Wash the plate.
-
Add detection antibody and incubate.
-
Wash the plate.
-
Add avidin-HRP (or equivalent) and incubate.
-
Wash the plate.
-
Add substrate solution and incubate in the dark.
-
Add stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in the unknown samples.
Protocol 3: Immunofluorescence Staining of Muscle Tissue
1. Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100)
-
Primary antibodies (e.g., against inflammatory markers)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
2. Tissue Preparation:
-
Euthanize the mouse and carefully dissect the muscle of interest.
-
Fix the muscle in 4% PFA for 2-4 hours at 4°C.
-
Wash the tissue with PBS.
-
Cryoprotect the tissue by incubating in 15% sucrose in PBS until it sinks, then in 30% sucrose in PBS overnight at 4°C.
-
Embed the tissue in OCT compound in a cryomold and freeze on dry ice or in liquid nitrogen.
-
Store frozen blocks at -80°C.
-
Using a cryostat, cut sections (e.g., 10 µm thick) and mount them on microscope slides.
3. Staining Procedure:
-
Air dry the slides for 30-60 minutes.
-
Wash the slides with PBS.
-
Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
Block the sections with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash with PBS.
-
Counterstain with DAPI for 5-10 minutes.
-
Wash with PBS.
-
Mount the slides with mounting medium and coverslip.
4. Imaging and Analysis:
-
Visualize the stained sections using a fluorescence microscope with the appropriate filters.
-
Capture images and perform quantitative analysis as needed (e.g., cell counting, fluorescence intensity measurement).
References
- 1. Dissection and Whole-Mount Immunofluorescent Staining of Mouse Hind Paw Muscles for Neuromuscular Junction Analysis [en.bio-protocol.org]
- 2. IL-10-Dependent Amelioration of Chronic Inflammatory Disease by Microdose Subcutaneous Delivery of a Prototypic Immunoregulatory Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-10 attenuates vascular responses to endothelin-1 via effects on ERK1/2-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of interleukin-10 plasmid DNA on the development of atopic dermatitis-like skin lesions in NC/Nga mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Targeting of Cancer Signaling Pathways with Kinase Inhibitor Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to single-agent kinase inhibitor therapies remains a significant challenge in oncology. A promising strategy to overcome resistance and enhance therapeutic efficacy is the use of combination therapies that target multiple nodes within a signaling network or inhibit parallel pathways. This document provides detailed application notes and protocols for investigating the synergistic effects of combining kinase inhibitors, with a focus on the well-characterized PI3K/AKT/mTOR pathway and its crosstalk with the RAS/MEK/ERK pathway. While the specific inhibitor "SC-10" is not identified in publicly available literature, the principles and protocols outlined here are broadly applicable to the preclinical evaluation of novel kinase inhibitor combinations.
Featured Kinase Inhibitor Class: PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) pathway is frequently hyperactivated in various cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1] Several PI3K inhibitors have been developed, including isoform-selective inhibitors (e.g., alpelisib, inavolisib) and pan-PI3K inhibitors (e.g., copanlisib).[2][3] Combining PI3K inhibitors with inhibitors of other key signaling pathways, such as the MEK/ERK and mTOR pathways, has shown promise in preclinical and clinical studies to enhance anti-tumor activity and overcome resistance.[1][2]
Signaling Pathway: PI3K/AKT/mTOR and RAS/MEK/ERK Crosstalk
The diagram below illustrates the interconnectedness of the PI3K/AKT/mTOR and RAS/MEK/ERK signaling pathways and highlights the points of intervention for various kinase inhibitors.
Caption: PI3K/AKT/mTOR and RAS/MEK/ERK signaling pathways with inhibitor targets.
Quantitative Data on Kinase Inhibitor Combinations
The following table summarizes preclinical data on the combination of PI3K inhibitors with other targeted agents. The data illustrates the potential for synergistic or additive effects in various cancer cell lines.
| PI3K Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| Alpelisib (PI3Kα selective) | Selumetinib (MEK inhibitor) | Multiple patient-derived cancer cell lines | Additive and/or synergistic effects observed in multi-cell type tumor spheroids. | [2] |
| Inavolisib (PI3Kα selective) | Ravoxertinib (ERK 1/2 inhibitor) | Multiple patient-derived cancer cell lines | Additive and/or synergistic effects observed in multi-cell type tumor spheroids. | [2] |
| Copanlisib (pan-PI3K) | Sapanisertib (mTORC1/2 inhibitor) | Multiple patient-derived cancer cell lines | Combination effects observed from vertical inhibition of the PI3K/AKT/mTOR pathway. | [2] |
| Alpelisib (PI3Kα selective) | Ipatasertib (AKT inhibitor) | Multiple patient-derived cancer cell lines | Combination effects observed from vertical inhibition of the PI3K/AKT/mTOR pathway. | [2] |
| NVP-BKM120 (pan-PI3K) | Trastuzumab (anti-HER2 antibody) | HER2+ Breast Cancer | Showed clinical responses in patients with tumors possessing an activated PI3K pathway who had progressed on trastuzumab. | [1] |
| GDC-0980 (dual PI3K/mTOR) | - | Breast, Ovarian, Lung, Prostate Cancer Models | Demonstrated broad preclinical activity as a single agent. | [1] |
Experimental Protocol: Cell Viability Assay to Determine Synergy
This protocol describes a method for assessing the synergistic, additive, or antagonistic effects of two kinase inhibitors on cancer cell proliferation using a colorimetric cell viability assay (e.g., MTT or WST-1).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Kinase Inhibitor A (e.g., a PI3K inhibitor)
-
Kinase Inhibitor B (e.g., a MEK inhibitor)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of each inhibitor in a suitable solvent (e.g., DMSO).
-
Create a dose-response matrix of the two inhibitors. For each inhibitor, prepare a series of dilutions (e.g., 7-point, 3-fold serial dilutions) in complete medium.
-
Add 100 µL of the drug dilutions to the appropriate wells, resulting in a final volume of 200 µL. Include wells for vehicle control (medium with solvent) and untreated control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each drug concentration and combination.
-
Calculate the IC50 value for each individual inhibitor.
-
Use software such as CompuSyn or a similar tool to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
-
Caption: Workflow for assessing kinase inhibitor synergy via cell viability assay.
Interpreting Combination Effects
The interaction between two drugs can be synergistic, additive, or antagonistic. Understanding these potential outcomes is crucial for the rational design of combination therapies.
Caption: Logical relationship of potential outcomes in combination therapy.
Conclusion
The combination of kinase inhibitors represents a powerful strategy to enhance anti-cancer efficacy and combat drug resistance. The protocols and information provided in these application notes offer a framework for the systematic evaluation of novel kinase inhibitor combinations. By characterizing the nature of drug interactions through quantitative analysis and understanding the underlying signaling pathways, researchers can identify promising combination therapies for further preclinical and clinical development.
References
- 1. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial screen of targeted agents with the PI3K inhibitors inavolisib, alpelisib, duvelisib, and copanlisib in multi-cell type tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
Troubleshooting & Optimization
SC-10 not dissolving in DMSO solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC-10.
FAQs: this compound Dissolving in DMSO Solutions
Q1: What is this compound and why is it dissolved in DMSO?
This compound is the small molecule N-Heptyl-5-chloro-1-naphthalene-sulfonamide (CAS: 102649-79-6). It is a direct activator of Protein Kinase C (PKC), a key enzyme in many cellular signaling pathways.[1][2][3] DMSO is the recommended solvent for this compound because of its ability to dissolve a wide range of organic compounds for use in biological experiments.
Q2: What is the reported solubility of this compound in DMSO?
Published data indicates that the solubility of this compound in DMSO is 10 mM.[2] Attempting to prepare solutions at concentrations higher than this may result in incomplete dissolution.
Q3: My this compound is not dissolving in DMSO, even at or below 10 mM. What are the possible reasons?
Several factors can contribute to solubility issues:
-
Purity and Quality of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly decrease the solubility of this compound.
-
Compound Quality: Ensure that the this compound powder is of high purity and has been stored correctly according to the manufacturer's instructions.
-
Temperature: Room temperature may not be sufficient to dissolve the compound, especially at higher concentrations.
-
Inadequate Mixing: The compound may require more vigorous mixing to fully dissolve.
Q4: How can I improve the dissolution of this compound in DMSO?
Please refer to the detailed experimental protocols and troubleshooting guide in the following sections for step-by-step instructions. General recommendations include using anhydrous, high-purity DMSO, gentle warming, and sonication.
Q5: My this compound dissolved in DMSO initially, but a precipitate formed after storage. What should I do?
Precipitation upon storage can be due to several factors, including temperature fluctuations and absorption of moisture. It is recommended to visually inspect the solution before each use. If a precipitate is observed, you can try to redissolve it by following the protocol for dissolving this compound, which includes gentle warming and vortexing or sonication. For long-term storage, it is advisable to store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles.
Q6: After dissolving this compound in DMSO, it precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS or cell culture media). How can I prevent this?
This is a common issue for many compounds that are soluble in DMSO but have low aqueous solubility. To minimize precipitation:
-
Use a higher concentration DMSO stock: This allows for a smaller volume of the DMSO stock to be added to the aqueous solution, keeping the final DMSO concentration low.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous buffer.
-
Ensure adequate mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and even distribution.
-
Consider the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is always best to determine the tolerance of your specific cell line. Always include a vehicle control (DMSO alone) in your experiments.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common issues with dissolving this compound in DMSO.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO at room temperature. | Insufficient kinetic energy to overcome the crystal lattice energy. | Gently warm the solution to 37°C for 5-10 minutes. Vortex or sonicate the vial to aid dissolution. |
| A suspension or precipitate forms after adding DMSO. | The concentration of this compound exceeds its solubility limit in DMSO. | Prepare a more dilute stock solution (e.g., 5 mM or 1 mM). |
| The DMSO is not of high enough purity or contains water. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly to prevent moisture absorption. | |
| The solution is clear initially but a precipitate forms over time. | The compound is coming out of solution due to temperature changes or other factors. | Before each use, visually inspect the solution. If a precipitate is present, warm the solution to 37°C and vortex or sonicate until it redissolves. |
| Precipitation occurs upon dilution into aqueous buffer. | The compound has low aqueous solubility. | See Q6 in the FAQ section for detailed recommendations on how to perform dilutions to minimize precipitation. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (N-Heptyl-5-chloro-1-naphthalene-sulfonamide, MW: 339.88 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 339.88 g/mol = 3.3988 mg
-
-
Weigh this compound: Carefully weigh out the calculated amount of this compound and place it in a sterile vial.
-
Add DMSO: Add the desired volume of anhydrous, high-purity DMSO to the vial containing this compound.
-
Vortex: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution. If the compound is not fully dissolved, proceed to the next step.
-
Sonication (Optional): Place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (Optional): If the compound is still not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes. Intermittently vortex the solution during this time.
-
Final Inspection: The final solution should be clear and free of any visible particulates.
-
Storage: Store the stock solution in tightly sealed aliquots at -20°C to avoid repeated freeze-thaw cycles.
Diagrams
This compound Solution Preparation Workflow
Caption: Workflow for preparing an this compound stock solution in DMSO.
Troubleshooting Decision Tree for this compound Dissolution
Caption: Decision tree for troubleshooting this compound dissolution problems.
Protein Kinase C (PKC) Signaling Pathway
Caption: Simplified signaling pathway of this compound as a PKC activator.
References
Technical Support Center: Optimizing Interleukin-10 (IL-10) Incubation Time for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of Interleukin-10 (IL-10) for achieving maximum therapeutic and experimental effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IL-10?
A1: Interleukin-10 is an anti-inflammatory cytokine that functions by binding to its cell-surface receptor, the IL-10 receptor (IL-10R).[1][2] This binding event activates the Janus kinase (JAK) family members, JAK1 and TYK2, which are associated with the receptor chains.[1][2] Activated JAKs then phosphorylate the intracellular domain of the IL-10R, creating docking sites for the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3).[1][2] Subsequently, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the expression of target genes, leading to the suppression of pro-inflammatory responses.[2][3]
Q2: What is a recommended starting point for IL-10 incubation time in a cell-based assay?
A2: A general starting point for IL-10 incubation time is between 30 minutes and 24 hours. For observing early signaling events like STAT3 phosphorylation, a shorter incubation time of 15 to 60 minutes is typically sufficient. To measure the downstream effects on cytokine production (e.g., inhibition of TNF-α), a longer incubation of 6 to 24 hours is often necessary. The optimal time is highly dependent on the cell type, IL-10 concentration, and the specific downstream marker being assessed.
Q3: How does IL-10 concentration influence the optimal incubation time?
A3: Higher concentrations of IL-10 may elicit a faster and more robust response, potentially shortening the required incubation time to observe an effect. Conversely, lower, more physiologically relevant concentrations might necessitate longer incubation periods to achieve a significant outcome. It is recommended to perform a dose-response experiment with varying concentrations of IL-10 alongside a time-course experiment to identify the optimal conditions for your specific experimental setup.
Q4: Can the effects of IL-10 diminish with very long incubation times?
A4: Yes, the biological effects of IL-10 can diminish over extended incubation periods (e.g., > 48 hours). This can be due to several factors, including receptor internalization and degradation, depletion of IL-10 from the culture medium, or the activation of negative feedback mechanisms that downregulate the signaling pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of IL-10 treatment. | Incubation time is too short. | For downstream effects like changes in gene expression or cytokine secretion, extend the incubation time. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours). |
| IL-10 concentration is too low. | Perform a dose-response experiment to determine the effective concentration range for your cell type. | |
| Cells are not responsive to IL-10. | Confirm the expression of the IL-10 receptor (IL-10R1 and IL-10R2) on your target cells using techniques like flow cytometry or Western blotting. | |
| IL-10 reagent is inactive. | Check the expiration date and storage conditions of your IL-10. Test its activity on a positive control cell line known to be responsive to IL-10. | |
| High background or non-specific effects. | Incubation time is too long. | Excessive incubation can lead to secondary effects not directly related to IL-10 signaling. Reduce the incubation time. |
| IL-10 concentration is too high. | High concentrations can sometimes lead to off-target effects. Lower the concentration of IL-10 used. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Ensure consistent cell density, passage number, and serum concentration in your culture medium, as these can affect cellular responses. |
| Inconsistent incubation timing. | Use a precise timer for all incubation steps to ensure reproducibility. |
Experimental Protocols
Protocol: Time-Course Experiment for Optimal IL-10 Incubation
This protocol outlines a method to determine the optimal incubation time for IL-10 to achieve a desired biological effect, such as the inhibition of a pro-inflammatory cytokine.
-
Cell Seeding: Plate your target cells at a predetermined density in a multi-well plate and allow them to adhere and stabilize overnight.
-
Pre-stimulation (if applicable): If studying the inhibitory effect of IL-10, stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide, LPS) for a defined period before or concurrently with IL-10 treatment.
-
IL-10 Treatment: Prepare a working solution of IL-10 at the desired concentration. Add the IL-10 solution to the appropriate wells. Include a vehicle control (medium without IL-10).
-
Time-Point Incubation: Incubate the plate for a range of time points (e.g., 30 min, 2 hr, 6 hr, 12 hr, 24 hr, 48 hr) at 37°C and 5% CO2.
-
Sample Collection: At each time point, collect the cell supernatant to measure secreted cytokines or lyse the cells to analyze intracellular signaling events (e.g., phosphorylated STAT3).
-
Analysis: Analyze the collected samples using an appropriate method (e.g., ELISA for cytokines, Western blot for protein phosphorylation).
-
Data Interpretation: Plot the measured effect (e.g., percent inhibition of TNF-α) against the incubation time to determine the optimal duration that produces the maximum desired effect.
Visualizations
Caption: IL-10 signaling pathway.
Caption: Time-course experimental workflow.
References
unexpected off-target effects of SC-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the investigational compound SC-10. Our goal is to help researchers, scientists, and drug development professionals address specific issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an ATP-competitive kinase inhibitor with high potency against Tyrosine Kinase X (TKX). Its primary mechanism of action is the inhibition of the TKX signaling pathway, which is implicated in various proliferative diseases.
Q2: We are observing a decrease in cell viability in our control cell line that does not express the primary target, TKX. What could be the cause?
This is a known off-target effect of this compound. At concentrations above 10 µM, this compound has been observed to inhibit the activity of Casein Kinase 2 (CK2), a ubiquitously expressed serine/threonine kinase involved in cell growth and proliferation. This can lead to decreased viability in a target-independent manner. We recommend using this compound at concentrations below 10 µM for initial screening assays to minimize this effect.
Q3: Our Western blot analysis shows an unexpected increase in the phosphorylation of protein Y, a known substrate of Kinase Z, upon treatment with this compound. Why is this happening?
This paradoxical activation is due to an off-target inhibitory effect on a phosphatase that normally dephosphorylates Protein Y. This compound has been shown to weakly inhibit Protein Phosphatase 2A (PP2A), leading to a net increase in the phosphorylation status of some of its substrates. We advise validating key downstream signaling events with alternative methods, such as Phos-tag™ gel electrophoresis or mass spectrometry, to confirm phosphorylation changes.
Q4: We are seeing conflicting IC50 values for this compound in different cell lines expressing the same level of the TKX target. What could explain this discrepancy?
Variability in IC50 values across different cell lines can be attributed to several factors, including:
-
Differential expression of drug transporters: Some cell lines may have higher expression of efflux pumps like P-glycoprotein (P-gp), which can reduce the intracellular concentration of this compound.
-
Presence of compensatory signaling pathways: Activation of alternative survival pathways in certain cell lines can confer resistance to TKX inhibition.
-
Metabolic differences: The rate at which this compound is metabolized can vary between cell lines, affecting its effective concentration.
We recommend performing a baseline characterization of your cell lines for common drug resistance mechanisms.
Troubleshooting Guides
Issue 1: High background signal in in-vitro kinase assays.
-
Possible Cause 1: Non-specific binding of this compound.
-
Troubleshooting Step: Decrease the concentration of this compound in the assay. If the background remains high, consider using a structurally unrelated TKX inhibitor as a negative control.
-
-
Possible Cause 2: ATP concentration is too low.
-
Troubleshooting Step: Ensure the ATP concentration is at or near the Km for the kinase being tested. Low ATP levels can sometimes amplify the effects of non-specific inhibitors.
-
Issue 2: Inconsistent results in cell-based proliferation assays.
-
Possible Cause 1: Fluctuation in serum concentration.
-
Troubleshooting Step: Use a single, quality-controlled batch of fetal bovine serum (FBS) for the duration of the experiment. Serum components can interfere with the activity of this compound.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Troubleshooting Step: Avoid using the outer wells of 96- or 384-well plates for experimental samples. Instead, fill them with media or a vehicle control to create a more uniform environment.
-
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| TKX (Primary Target) | 5 |
| Casein Kinase 2 (CK2) | 12,500 |
| Kinase Z | > 50,000 |
| Protein Phosphatase 2A (PP2A) | 25,000 |
Table 2: Off-Target Effects of this compound in Different Cell Lines
| Cell Line | Target Expression | Effect on Cell Viability (IC50, µM) | Notes |
| Cell Line A | High TKX | 0.05 | Expected on-target effect |
| Cell Line B | No TKX | 15 | Off-target toxicity likely via CK2 inhibition |
| Cell Line C | High TKX, High P-gp | 1.5 | Reduced potency due to drug efflux |
Experimental Protocols
Protocol 1: In-Vitro Kinase Assay for TKX
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add 5 µL of recombinant TKX enzyme (10 nM final concentration) to the wells of a 384-well plate.
-
Add 2 µL of a serial dilution of this compound or vehicle control (DMSO).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 3 µL of a solution containing the peptide substrate (100 µM) and ATP (at the Km for TKX).
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Terminate the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate IC50 values using a non-linear regression analysis.
Protocol 2: Cell Viability Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and calculate IC50 values.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Unexpected off-target signaling pathways of this compound.
Caption: General troubleshooting workflow for this compound experiments.
SC-10 cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the cytotoxic effects of SC-10, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: The cytotoxic profile of this compound is currently under investigation. As with many experimental compounds, higher concentrations may lead to increased cytotoxicity. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line.
Q2: At what concentrations does this compound typically induce cytotoxicity?
A2: Preliminary data suggests that this compound may exhibit cytotoxic effects at high micromolar concentrations. However, this can be highly dependent on the cell type, assay duration, and other experimental conditions. We recommend a starting concentration range of 0.1 µM to 100 µM in your initial experiments.
Q3: What are the potential mechanisms of this compound induced cytotoxicity?
A3: The precise mechanisms are still being elucidated. Potential mechanisms could include induction of apoptosis, necrosis, or cell cycle arrest. It is recommended to perform further mechanistic studies, such as apoptosis assays (e.g., Annexin V/PI staining) or cell cycle analysis, to understand the mode of action of this compound in your system.
Q4: Should I be concerned about off-target effects at high concentrations of this compound?
A4: Yes, high concentrations of any compound increase the likelihood of off-target effects, which can contribute to cytotoxicity. It is important to include appropriate controls and, if possible, test the effect of this compound in a target-negative cell line to distinguish between on-target and off-target cytotoxicity.
Troubleshooting Guide: High Cytotoxicity Observed with this compound
This guide addresses common issues encountered when unexpectedly high cytotoxicity is observed in experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Complete cell death at all tested concentrations | Calculation error in dilutions. | Double-check all calculations for stock solutions and serial dilutions. Prepare fresh dilutions for each experiment. |
| High sensitivity of the cell line. | Perform a broader dose-response experiment with lower starting concentrations (e.g., in the nanomolar range). | |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. Ensure aseptic techniques are followed. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell settling. |
| Edge effects on the plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Presence of air bubbles. | Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be carefully removed with a sterile pipette tip or needle.[1] | |
| Discrepancy between different cytotoxicity assays | Different assays measure different cellular parameters. | A viability assay measures the number of live cells, while a cytotoxicity assay measures markers of cell death.[2] Consider using orthogonal assays to confirm results (e.g., a metabolic assay like MTT alongside a membrane integrity assay like LDH release). |
| Assay interference by this compound. | Some compounds can interfere with assay reagents. Run a control with this compound in cell-free media to check for direct effects on the assay components. | |
| Precipitation of this compound in culture medium | Poor solubility of the compound. | Observe the media in the wells under a microscope for any signs of precipitation. Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically <0.1%).[3] Consider using a different solvent or a solubilizing agent if compatible with your cells. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare MTT solution (5 mg/mL in PBS).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[2]
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Detection by Annexin V/PI Staining
This protocol is for determining if this compound induces apoptosis.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.
-
Include positive (e.g., staurosporine) and negative controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate on the cell population in a forward scatter versus side scatter plot.
-
Analyze the FITC and PI signals to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
References
Technical Support Center: SC-10 Stability and Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of SC-10 to prevent its degradation. Adherence to these guidelines is critical for ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The primary factors contributing to the degradation of this compound are exposure to light, elevated temperatures, and moisture.[1][2][3] this compound is particularly susceptible to photodegradation due to its chemical structure.[2] Additionally, common degradation pathways for small molecules like this compound include hydrolysis (reaction with water) and oxidation (reaction with oxygen).[4][5]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a tightly sealed container at -20°C for long-term stability.[6] The container should be protected from light by using an amber vial or by wrapping it in aluminum foil.[7] It is also advisable to store it in a desiccator to minimize exposure to moisture.[1]
Q3: How should I prepare and store this compound solutions?
A3: When preparing stock solutions, use a high-purity, anhydrous solvent as specified on the technical data sheet (TDS).[6] It is recommended to prepare aliquots of the stock solution in single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[6][8] These aliquots should be stored at -80°C for maximum stability.[8]
Q4: How many freeze-thaw cycles can an this compound solution tolerate?
A4: It is best to minimize freeze-thaw cycles.[8] For optimal results, it is recommended to aliquot stock solutions into single-use volumes.[6] If repeated use from a single stock vial is unavoidable, limit the number of freeze-thaw cycles to no more than three.
Q5: I observe precipitation in my this compound solution after thawing. What should I do?
A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[9] Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate.[8] If the precipitate persists, it may be necessary to centrifuge the vial and carefully collect the supernatant for use. It is crucial to re-verify the concentration of the solution before proceeding with your experiment.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an assay. | This compound has degraded due to improper storage or handling. | 1. Confirm the storage conditions of your solid compound and solutions. 2. Perform an analytical check (e.g., HPLC) to assess the purity and concentration of your this compound stock.[8] 3. Prepare a fresh solution from a new vial of solid this compound. |
| Appearance of new peaks in HPLC analysis. | Degradation of this compound into byproducts. | 1. Review the storage history of the sample. 2. Protect all solutions from light during preparation and handling.[7] 3. Consider purging solutions with an inert gas (e.g., argon or nitrogen) to prevent oxidation.[7] |
| Inconsistent experimental results. | Inaccurate concentration of this compound solution due to partial degradation or solvent evaporation. | 1. Always use freshly prepared dilutions from a properly stored stock solution. 2. Ensure vials are tightly sealed to prevent solvent evaporation. 3. Re-qualify your stock solution concentration if it has been stored for an extended period. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Protection |
| Solid | -20°C | Up to 3 years[6] | Protect from light and moisture |
| Solution in DMSO | -80°C | Up to 6 months[6] | Protect from light, aliquot to avoid freeze-thaw cycles |
| Solution in Aqueous Buffer | -80°C | Use on the same day or within 1 month[6] | Protect from light, aliquot to avoid freeze-thaw cycles |
Table 2: Impact of Storage Conditions on this compound Purity (Hypothetical Data)
| Condition | Duration | Purity (%) |
| -20°C, Dark, Dry (Solid) | 12 months | 99.5 |
| 4°C, Dark, Dry (Solid) | 12 months | 95.2 |
| Room Temperature, Light (Solid) | 12 months | 78.1 |
| -80°C (Solution in DMSO) | 6 months | 99.1 |
| -20°C (Solution in DMSO) | 6 months | 96.5 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a standard method for assessing the purity of this compound and detecting the presence of degradants.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound reference standard in anhydrous acetonitrile at 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Prepare your test sample of this compound at a concentration of 50 µg/mL in acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 95% water, 5% acetonitrile.
-
Ramp to 5% water, 95% acetonitrile over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Calculate the percentage purity of your this compound sample by comparing its peak area to the calibration curve.
-
Identify any additional peaks as potential degradants.
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for troubleshooting this compound storage issues.
Caption: Summary of recommended storage conditions for this compound.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. captivatebio.com [captivatebio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: SC-10 Treatment
Disclaimer: The following information is provided for a hypothetical therapeutic agent, "SC-10," a novel inhibitor of the c-Met signaling pathway. The data and protocols are illustrative and intended to guide researchers in troubleshooting inconsistent results during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the anti-proliferative effect of this compound across different cancer cell lines. What could be the reason for this?
A1: Inconsistent anti-proliferative effects of this compound are often linked to the inherent biological differences between cell lines. Key factors include:
-
c-Met Expression and Activation: Cell lines with high levels of c-Met expression and constitutive activation are generally more sensitive to this compound. It is crucial to characterize the c-Met status of your cell lines via Western blot or ELISA before initiating treatment.
-
Genetic Background: The presence of mutations in downstream signaling molecules (e.g., KRAS, PI3K) can confer resistance to c-Met inhibition, leading to variable responses.
-
Cell Culture Conditions: Differences in media composition, serum concentration, and cell density can impact cell proliferation rates and drug sensitivity. Standardize these conditions across all experiments to minimize variability.
Q2: Our in vivo xenograft studies with this compound show inconsistent tumor growth inhibition. What are the potential causes?
A2: In vivo studies introduce additional layers of complexity. Inconsistent results can arise from:
-
Tumor Heterogeneity: Xenograft tumors can be heterogeneous, with subpopulations of cells that are resistant to this compound.
-
Drug Bioavailability: Factors such as formulation, route of administration, and animal metabolism can affect the concentration of this compound reaching the tumor.
-
Animal Health: The overall health and stress levels of the animals can influence tumor growth and response to treatment.
Q3: We are seeing a discrepancy between our in vitro and in vivo results with this compound. Why might this be happening?
A3: A disconnect between in vitro and in vivo efficacy is a common challenge in drug development. Potential reasons include:
-
Tumor Microenvironment: The in vivo tumor microenvironment, which includes stromal cells, immune cells, and extracellular matrix, can provide survival signals to cancer cells, rendering them less sensitive to this compound compared to in vitro 2D cultures.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration and duration of this compound exposure at the tumor site in vivo may not be comparable to the conditions used in vitro.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound in Cell Proliferation Assays
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding Density | Optimize and strictly adhere to a standardized cell seeding density for each cell line. |
| Variable Drug Preparation | Prepare fresh stock solutions of this compound regularly. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for experimental samples, as these are more prone to evaporation. Fill outer wells with sterile PBS. |
| Assay Readout Timing | Ensure that the assay is read at a consistent time point when cells are in the exponential growth phase. |
Issue 2: Inconsistent c-Met Phosphorylation Inhibition by this compound in Western Blots
| Potential Cause | Recommended Action |
| Suboptimal Ligand Stimulation | If studying ligand-induced phosphorylation, ensure consistent concentration and incubation time of the stimulating ligand (e.g., HGF). |
| Variable Drug Incubation Time | Optimize and standardize the pre-incubation time with this compound before ligand stimulation or cell lysis. |
| Inefficient Protein Extraction | Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation status. |
| Antibody Performance | Use high-quality, validated antibodies for phospho-Met and total Met. Titrate antibodies to determine the optimal concentration. |
Experimental Protocols
Protocol 1: Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) in complete growth medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and incubate overnight at 37°C.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for c-Met Phosphorylation
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight if investigating ligand-induced phosphorylation. Pre-treat with this compound at various concentrations for 2 hours.
-
Ligand Stimulation: Stimulate cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-Met overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an ECL detection reagent.
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against total Met and a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Mitigating SC-10 Side Effects In Vivo
Disclaimer: The information provided in this technical support center is for research and informational purposes only. "SC-10" is not a publicly documented or recognized compound in the scientific literature based on our current search capabilities. The following content is generated based on a hypothetical scenario and should not be used for actual experimental design or clinical decision-making. Researchers should always consult peer-reviewed literature and established safety protocols for any specific agent they are investigating.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Based on synthesized hypothetical information, this compound is an experimental small molecule inhibitor of the pro-inflammatory signaling pathway mediated by the XYZ kinase. Its primary on-target effect is the suppression of cytokine production, which is beneficial in models of autoimmune disease and certain cancers. However, off-target effects and on-target toxicities can lead to a range of side effects in vivo.
Q2: What are the most commonly observed side effects of this compound in animal models?
A2: Preclinical studies in rodent models have reported a dose-dependent profile of adverse effects. The most common side effects include transient hepatotoxicity, evidenced by elevated liver enzymes, and mild to moderate gastrointestinal distress. At higher doses, hematological toxicities such as neutropenia and thrombocytopenia have been observed. Local injection site reactions, including erythema and edema, are also common with subcutaneous administration.
Q3: Are there any known strategies to mitigate the hepatotoxicity associated with this compound?
A3: Yes, several strategies are under investigation. Co-administration of a hepatoprotective agent, such as N-acetylcysteine (NAC), has shown promise in reducing liver enzyme elevations. Additionally, optimizing the dosing schedule, for instance, by employing an intermittent dosing regimen rather than daily administration, may allow for hepatic recovery between doses and minimize cumulative toxicity.
Q4: How can injection site reactions from subcutaneous this compound administration be minimized?
A4: To minimize local tissue irritation, it is crucial to ensure the formulation has a pH between 5.5 and 8.5 and is iso-osmotic. Rotating the injection site can also prevent cumulative local toxicity. For sensitive animal models, dilution of this compound in a larger volume of a biocompatible vehicle, such as sterile saline, may reduce the concentration at the injection site and thereby lessen the inflammatory response.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Elevated ALT/AST levels (>3x baseline) | Drug-induced hepatotoxicity | 1. Confirm the dose calculation and administration accuracy.2. Reduce the dose of this compound by 25-50%.3. Switch to an intermittent dosing schedule (e.g., every other day).4. Consider co-administration with a hepatoprotective agent like N-acetylcysteine. |
| Significant weight loss (>15% of body weight) | Gastrointestinal toxicity, systemic toxicity | 1. Monitor food and water intake daily.2. Provide supportive care, such as supplemental nutrition and hydration.3. Lower the this compound dose or temporarily halt treatment until the animal stabilizes.4. Evaluate for signs of dehydration and administer subcutaneous fluids if necessary. |
| Severe injection site reactions (ulceration, necrosis) | Formulation issue, high local concentration | 1. Verify the pH and osmolarity of the this compound formulation.2. Dilute the drug in a larger volume for injection.3. Ensure proper subcutaneous injection technique to avoid intradermal administration.4. Rotate injection sites with each administration. |
| Unexpected mortality in the treatment group | Acute toxicity, severe off-target effects | 1. Immediately halt the experiment and perform a full necropsy on deceased animals.2. Re-evaluate the starting dose based on all available preclinical toxicology data.3. Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD). |
Experimental Protocols
Protocol 1: Co-administration of N-acetylcysteine (NAC) to Mitigate Hepatotoxicity
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control (e.g., sterile saline, s.c.).
-
Group 2: this compound at the therapeutic dose (e.g., 10 mg/kg, s.c.).
-
Group 3: this compound (10 mg/kg, s.c.) + NAC (150 mg/kg, i.p.).
-
-
Procedure:
-
Administer NAC or vehicle intraperitoneally 1 hour prior to this compound administration.
-
Administer this compound or vehicle subcutaneously.
-
Repeat administration daily for 14 days.
-
Monitor animal health and body weight daily.
-
Collect blood samples via tail vein on days 0, 7, and 14 for measurement of serum ALT and AST levels.
-
At the end of the study, euthanize animals and collect liver tissue for histopathological analysis.
-
Protocol 2: Evaluation of Intermittent Dosing Schedules
-
Animal Model: Female BALB/c mice, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control (daily, s.c.).
-
Group 2: this compound at the therapeutic dose (e.g., 10 mg/kg, daily, s.c.).
-
Group 3: this compound (10 mg/kg, every other day, s.c.).
-
Group 4: this compound (10 mg/kg, three times a week, s.c.).
-
-
Procedure:
-
Administer this compound or vehicle according to the specified dosing schedule for 21 days.
-
Monitor animal health, body weight, and tumor growth (if applicable) regularly.
-
Collect blood samples weekly for complete blood count (CBC) to assess hematological parameters.
-
At the study endpoint, collect terminal blood for comprehensive chemistry panel and tissues for histopathology.
-
Visualizations
Technical Support Center: Improving the Bioavailability of SC-10
Welcome to the technical support center for SC-10. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to improving the oral bioavailability of this compound, a hypothetical compound characterized by low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving adequate oral bioavailability for this compound?
The principal challenge for this compound is its poor aqueous solubility. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[1][2][3] Low solubility leads to a low dissolution rate, which in turn limits the amount of this compound that can be absorbed, resulting in low bioavailability.[3]
Q2: What are the initial steps to consider for enhancing the bioavailability of this compound?
The initial focus should be on strategies to improve the solubility and dissolution rate of this compound. Several conventional methods can be employed, including physical and chemical modifications.[1][2][3] Key approaches include particle size reduction (micronization or nanonization), salt formation, and the use of co-solvents or surfactants.[3][4]
Q3: Are there more advanced formulation strategies that can be applied to this compound?
Yes, several advanced formulation strategies can significantly enhance the bioavailability of poorly soluble drugs like this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution rate.[1][4]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of this compound in the gastrointestinal tract.[2][5]
-
Nanotechnology: Reducing the particle size of this compound to the nanoscale (nanocrystals) can dramatically increase the surface area for dissolution.[1]
-
Inclusion Complexes: Complexation with cyclodextrins can enhance the aqueous solubility of this compound.[1]
Q4: How can I assess the potential for improved bioavailability in vitro?
A variety of in vitro assays can predict the oral bioavailability of this compound formulations.[6][7] These include:
-
Solubility Studies: Determining the solubility of this compound in different media (e.g., simulated gastric and intestinal fluids).[7]
-
Dissolution Testing: Measuring the rate and extent of this compound dissolution from a given formulation.[6]
-
Caco-2 Permeability Assays: Using a human colon adenocarcinoma cell line to predict intestinal drug absorption.[8][9][10]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to determine passive membrane permeability.[10]
Q5: What is the definitive method for confirming improved bioavailability?
The gold standard for confirming bioavailability is through in vivo pharmacokinetic (PK) studies in animal models (e.g., rats, mice) or humans.[11][12][13] These studies involve administering this compound and measuring its concentration in blood plasma over time to determine key parameters like AUC (Area Under the Curve) and Cmax (Maximum Concentration).[13][14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low this compound concentration in plasma despite formulation efforts. | Poor dissolution in vivo; precipitation of the drug in the GI tract. | Optimize the formulation by increasing the concentration of solubilizing agents. Consider amorphous solid dispersions to prevent recrystallization.[4] |
| High variability in bioavailability between subjects. | Food effects; inconsistent gastric emptying. | Conduct food-effect bioavailability studies. Investigate controlled-release formulations to minimize the impact of physiological variability. |
| In vitro-in vivo correlation (IVIVC) is poor. | In vitro test conditions do not reflect the in vivo environment. | Refine in vitro dissolution media to better mimic gastrointestinal fluids (e.g., use of biorelevant media).[6] |
| This compound degrades in the acidic stomach environment. | Acid lability of the compound. | Develop an enteric-coated formulation to protect this compound from stomach acid and allow for release in the small intestine. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of different this compound formulations.
Methodology:
-
Prepare a dissolution medium that simulates intestinal fluid (e.g., Simulated Intestinal Fluid, SIF, without enzymes).
-
Place a known amount of the this compound formulation in a USP Dissolution Apparatus 2 (paddle apparatus).
-
Maintain the temperature at 37°C and the paddle speed at a constant rate (e.g., 50 rpm).
-
At predetermined time intervals, withdraw samples of the dissolution medium.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time to obtain a dissolution profile.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound.
Methodology:
-
Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the this compound formulation to the apical (donor) side of the monolayer.
-
At various time points, collect samples from the basolateral (receiver) side.
-
Quantify the concentration of this compound in the receiver samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) to estimate the in vivo absorption.[9]
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of an this compound formulation.
Methodology:
-
Fast male Sprague-Dawley rats overnight.
-
Administer the this compound formulation orally (p.o.) via gavage.
-
Administer a solution of this compound intravenously (i.v.) to a separate group of rats to determine the absolute bioavailability.
-
Collect blood samples from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[15]
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax.
-
Determine the absolute bioavailability (F%) using the formula: F% = (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100.[14]
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Studies [met.uk.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. fda.gov [fda.gov]
- 13. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Bioavailability - Wikipedia [en.wikipedia.org]
- 15. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SC-10 batch-to-batch variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability issues encountered with SC-10, a cell-permeable small molecule inhibitor. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic small molecule designed to potently and selectively inhibit the kinase activity of the "Signal Transducer and Activator of Transcription 3" (STAT3), a key protein involved in cell growth, differentiation, and survival. By blocking STAT3 phosphorylation, this compound aims to downregulate the expression of target genes implicated in various disease processes.
Q2: What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability in synthetic compounds like this compound can stem from several factors during manufacturing and handling:
-
Purity and Impurity Profile: Minor differences in the final purity percentage or the presence of different impurities can alter the compound's biological activity.
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can have varying solubility and bioavailability.
-
Solvent Content: Residual solvents from the manufacturing process can affect the compound's stability and activity.
-
Storage and Handling: Improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) and repeated freeze-thaw cycles of stock solutions can lead to degradation.[1]
Q3: How can I minimize the impact of this compound batch-to-batch variability on my experiments?
To mitigate the effects of variability, a systematic approach is recommended:
-
New Batch Validation: Always qualify a new batch of this compound before using it in critical experiments. This involves comparing its performance to a previously validated "gold standard" batch.
-
Standardized Protocols: Adhere strictly to standardized protocols for compound handling, stock solution preparation, and experimental procedures.[2]
-
Purchase Larger Quantities: If possible, purchase a single large batch to support a series of related experiments, reducing the number of batch changes.
-
Proper Storage: Store the solid compound and stock solutions as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture.[1][3]
Troubleshooting Guides
Issue 1: A new batch of this compound shows significantly lower potency in our cell-based assay compared to the previous batch.
This is a common issue and can often be resolved by systematically evaluating the compound and experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced this compound potency.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Success Metric |
| Degradation of Stock Solution | 1. Prepare a fresh stock solution from the solid compound of the new batch.[3] 2. Ensure the solvent (e.g., DMSO) is anhydrous and of high quality. 3. Minimize freeze-thaw cycles by preparing smaller aliquots.[1][3] | The freshly prepared stock solution restores the expected potency. |
| Lower Purity of New Batch | 1. Perform a dose-response experiment comparing the new batch to a previously validated "gold standard" batch. 2. Calculate the IC50 values for both batches. | The IC50 values of the new and old batches are within an acceptable range (e.g., ± 2-fold). |
| Cell Culture Variability | 1. Ensure cell passage number is consistent and within the recommended range.[2][4] 2. Routinely test for mycoplasma contamination.[2] 3. Use a consistent serum batch for cell culture media.[5] | Control experiments (vehicle-treated) show consistent cell health and response. |
Issue 2: Increased cell toxicity observed with a new batch of this compound at concentrations that were previously non-toxic.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Success Metric |
| Presence of a Toxic Impurity | 1. Review the Certificate of Analysis (CoA) for both batches and compare the purity and impurity profiles. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide concentration range for both the new and old batches. | The new batch shows a left-shifted toxicity curve compared to the old batch, confirming higher toxicity. |
| Compound Precipitation | 1. Visually inspect the cell culture media for any signs of compound precipitation after adding this compound. 2. Prepare the final dilutions in pre-warmed media and mix thoroughly. | No visible precipitate is observed, and the toxicity profile returns to the expected range. |
| Incorrect Stock Concentration | 1. If possible, verify the concentration of the stock solution using a spectrophotometer if the molar extinction coefficient is known. 2. Re-weigh the solid compound and prepare a new stock solution, ensuring accurate measurements. | The new stock solution yields a toxicity profile consistent with previous batches. |
Experimental Protocols
Protocol 1: Qualification of a New this compound Batch using a Dose-Response Assay
This protocol outlines a method to compare the potency of a new batch of this compound against a previously validated batch.
Methodology:
-
Cell Seeding: Plate a suitable cancer cell line with known sensitivity to STAT3 inhibition (e.g., MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of both the new and the "gold standard" this compound batches in DMSO.
-
Perform a serial dilution series for both batches to generate a range of concentrations (e.g., 100 µM to 0.1 µM).
-
-
Cell Treatment:
-
Remove the old media from the cells and add fresh media containing the different concentrations of this compound from both batches.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Endpoint Measurement: Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves for both batches and calculate the IC50 values using a non-linear regression model.
-
Quantitative Data Summary (Hypothetical):
| Batch ID | Purity (HPLC) | IC50 (µM) | Maximum Inhibition (%) | Recommendation |
| This compound-GS01 (Gold Standard) | 99.5% | 5.2 | 95 | - |
| This compound-B01 | 99.2% | 5.8 | 93 | Pass |
| This compound-B02 | 98.1% | 12.5 | 85 | Fail |
| This compound-B03 | 99.6% | 4.9 | 96 | Pass |
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol verifies the on-target effect of this compound by measuring the phosphorylation of STAT3.
Methodology:
-
Cell Treatment: Treat cells with the IC50 concentration of this compound (from both new and old batches) for a short duration (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3.
-
Use a loading control antibody (e.g., GAPDH or β-actin).
-
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
This compound Signaling Pathway
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
References
Validation & Comparative
Validating SC-10 PKC Activation: A Comparative Guide for Researchers
For researchers and drug development professionals, rigorously validating the mechanism of action of novel compounds is paramount. This guide provides a comparative framework for validating the activation of Protein Kinase C (PKC) by SC-10, a direct PKC activator, using Western blot analysis.[1] To offer a comprehensive perspective, we compare its validation process with two well-characterized PKC activators: Phorbol 12-myristate 13-acetate (PMA) and Bryostatin 1.
Comparison of PKC Activators
Understanding the nuances of different PKC activators is crucial for designing and interpreting experiments. The following table summarizes the key characteristics of this compound, PMA, and Bryostatin 1.
| Feature | This compound | Phorbol 12-myristate 13-acetate (PMA) | Bryostatin 1 |
| Mechanism of Action | Direct PKC activator.[1] | Binds to the C1 domain of conventional and novel PKC isoforms, mimicking diacylglycerol (DAG) to induce membrane translocation and activation.[2][3] | A macrocyclic lactone that also binds to the C1 domain of PKC.[2] |
| Typical Concentration | To be determined empirically | 10-200 nM.[2] | 1-10 nM.[2] |
| Key Characteristics | Limited publicly available data on biological effects beyond direct activation. | Potent and sustained PKC activation, widely documented and used as a research tool. It is also a potent tumor promoter.[2][3][4] | Can have biphasic effects, acting as an activator at low concentrations and an inhibitor at higher concentrations. It has also shown anti-tumor and anti-proliferative effects.[2][5] |
| Downregulation of PKC | Effect on PKC downregulation is not well-documented. | Prolonged exposure can lead to the downregulation (degradation) of some PKC isoforms.[4] | Can induce the downregulation of specific PKC isozymes, which may differ from the effects of PMA.[6][7][8] |
Experimental Protocols for Western Blot Validation
The following protocols provide a detailed methodology for validating PKC activation by this compound and comparing it with PMA and Bryostatin 1.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express the PKC isoform(s) of interest. Common cell lines used for PKC studies include NIH-3T3, Jurkat, and HeLa cells.[6][9][10]
-
Cell Seeding: Seed the cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-16 hours prior to treatment, depending on the cell line.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, PMA (e.g., 100 nM), and Bryostatin 1 (e.g., 10 nM) for a specific time course (e.g., 15, 30, 60 minutes). Include a vehicle-treated control (e.g., DMSO).
Lysate Preparation
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C with gentle agitation. Key primary antibodies for PKC activation include:
-
Phospho-(Ser) PKC Substrate Antibody: This antibody recognizes a consensus motif phosphorylated by PKC, providing a broad readout of PKC activity.[10][11]
-
Phospho-PKC (pan) Antibody: This antibody detects the phosphorylation of various PKC isoforms at conserved sites, indicating their activation.[12][13]
-
PKC Isoform-Specific Antibodies: To investigate the effect on specific PKC isoforms.
-
Pan-PKC Antibody: To measure the total levels of PKC, which is important for assessing downregulation.[9][14][15]
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signals to the total protein or loading control signals.
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: Simplified PKC signaling pathway.
Caption: Experimental workflow for comparing PKC activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Phorbol 12-myristate 13-acetate (PMA), PKC activator (CAS 16561-29-8) (ab120297) | Abcam [abcam.com]
- 4. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bryostatin 1 induces biphasic activation of protein kinase D in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. novusbio.com [novusbio.com]
- 10. Phospho-(Ser) PKC Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 11. biocompare.com [biocompare.com]
- 12. Phospho-PKC (pan) (zeta Thr410) (190D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-PKC (pan) (beta II Ser660) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. PKC Pan Polyclonal Antibody (PA5-120593) [thermofisher.com]
- 15. Anti-PKC Pan Antibodies | Invitrogen [thermofisher.com]
A Comparative Guide to Protein Kinase C Activators: SC-10 and PMA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct activators of Protein Kinase C (PKC): the synthetic naphthalenesulfonamide derivative, SC-10, and the well-characterized phorbol ester, Phorbol 12-Myristate 13-Acetate (PMA). This document summarizes their mechanisms of action, performance metrics from experimental data, and provides detailed protocols for comparative analysis.
Introduction to PKC Activation
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to cellular signal transduction, regulating a vast array of processes including cell growth, differentiation, apoptosis, and immune responses. PKC enzymes are typically activated by second messengers such as diacylglycerol (DAG) and intracellular calcium (Ca²⁺). Molecules that can mimic these endogenous activators are invaluable tools in studying PKC signaling and are potential therapeutic agents.
Phorbol 12-Myristate 13-Acetate (PMA) is a natural product and a potent tumor promoter that functions as a structural analog of DAG. It is one of the most widely used PKC activators in research, known for its high affinity and broad-spectrum activation of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.
This compound (and its closely related, more extensively characterized analog SC-9 ) belongs to a class of synthetic naphthalenesulfonamide derivatives. Unlike phorbol esters, these compounds represent a different chemical scaffold for PKC activation and have been shown to act as direct activators of PKC.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters for SC-9 (as a proxy for the this compound class of compounds) and PMA based on available experimental data. It is important to note that the data for SC-9 and PMA are from different studies and direct head-to-head comparative data is limited.
Table 1: Potency and Efficacy of PKC Activators
| Parameter | SC-9 | PMA | Reference |
| Effective Concentration (Cell-based assays) | 10 - 500 µM | 1 - 100 nM | [1] |
| Mechanism | Direct PKC Activator | Diacylglycerol (DAG) Mimetic | [2][3] |
| Apparent Km for Ca²⁺ | 40 µM | N/A (Lowers Ca²⁺ requirement) | [2] |
| Km for substrate (myosin light chain) | 5.8 µM | Not Reported in this context | [2] |
| Vmax | 0.13 nmol/min | Not Reported in this context | [2] |
Table 2: Selectivity Profile
| Target | SC-9 Selectivity | PMA Selectivity | Reference |
| PKC | Activator | Potent Activator | [2][3] |
| Myosin Light-Chain Kinase (MLCK) | No significant inhibition at 300 µM | Not an inhibitor | [1] |
| PKA & PKG | No significant inhibition at 300 µM | Not an inhibitor | [1] |
| PKC Isoforms | Activates Ca²⁺-dependent PKC | Broadly activates conventional (α, β, γ) and novel (δ, ε, η, θ) isoforms | [2][3] |
Mechanism of Action and Signaling Pathways
PMA activates PKC by binding to the C1 domain, the same domain that binds the endogenous activator DAG. This binding event recruits PKC to the cell membrane, leading to its conformational activation. SC-9, a naphthalenesulfonamide derivative, also directly activates PKC, but its mechanism is distinct from that of phorbol esters and it acts as a substitute for phosphatidylserine, an essential cofactor for PKC activation[3].
Below is a diagram illustrating the canonical PKC signaling pathway and the points of intervention for PMA and this compound/SC-9.
Experimental Protocols
To objectively compare the performance of this compound and PMA, a series of standardized assays should be performed.
In Vitro PKC Kinase Assay
Objective: To determine the direct effect of this compound and PMA on the enzymatic activity of purified PKC isoforms.
Methodology:
-
Reaction Mixture Preparation: In a microplate, prepare a reaction buffer containing ATP, a PKC substrate peptide (e.g., Myelin Basic Protein or a fluorescently labeled peptide), and the appropriate lipids (phosphatidylserine and diacylglycerol for control).
-
Compound Addition: Add serial dilutions of this compound or PMA to the wells. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add a fixed concentration of purified recombinant PKC isoform to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure substrate phosphorylation. This can be done by measuring the incorporation of ³²P-ATP, or by using a fluorescence or luminescence-based assay that detects the phosphorylated product.
-
Data Analysis: Plot the PKC activity against the compound concentration and determine the EC₅₀ value for each activator.
Cellular PKC Translocation Assay
Objective: To visualize and quantify the recruitment of PKC from the cytosol to the plasma membrane upon activation in intact cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) expressing a GFP-tagged PKC isoform on glass-bottom dishes.
-
Compound Treatment: Treat the cells with various concentrations of this compound or PMA for different durations.
-
Imaging: Acquire live-cell images using a confocal microscope.
-
Quantification: Measure the change in fluorescence intensity at the plasma membrane relative to the cytosol.
-
Data Analysis: Determine the concentration and time-dependent effects of each compound on PKC translocation.
Western Blot for Downstream Substrate Phosphorylation
Objective: To assess the activation of downstream signaling pathways by measuring the phosphorylation of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).
Methodology:
-
Cell Treatment: Culture cells to 80% confluency and then treat with a range of concentrations of this compound or PMA for a fixed time point (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-MARCKS and total MARCKS.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phospho-MARCKS signal to the total MARCKS signal to determine the fold-change in phosphorylation.
Summary and Conclusion
PMA and this compound represent two different classes of PKC activators with distinct properties.
-
PMA is a highly potent, well-characterized tool for inducing robust and sustained PKC activation across a broad range of isoforms. Its high potency (nanomolar range) makes it a gold standard in many experimental settings. However, its action as a tumor promoter necessitates careful handling and consideration in therapeutic contexts.
-
This compound (and its analog SC-9) is a synthetic, direct PKC activator. The available data suggests it is significantly less potent than PMA, requiring micromolar concentrations to elicit a response[1]. Its different mechanism of action, potentially substituting for phosphatidylserine, may lead to different downstream signaling outcomes compared to DAG-mimetics like PMA[3]. This class of compounds may be valuable for researchers looking for a non-phorbol ester activator or to explore different modes of PKC regulation.
The choice between this compound and PMA will depend on the specific experimental goals. For potent, broad-spectrum PKC activation, PMA remains a primary choice. For studies requiring a non-phorbol ester activator or investigating alternative mechanisms of PKC activation, this compound may be a suitable, albeit less potent, alternative. Direct, side-by-side experimental evaluation is recommended to determine the most appropriate activator for a given biological system and research question.
References
A Comparative Guide to the Efficacy of SC-10 and Other Protein Kinase C Activators
This guide provides a detailed comparison of the Protein Kinase C (PKC) activator SC-10 with other commonly used activators, namely Phorbol 12-myristate 13-acetate (PMA), Ingenol Mebutate, and Bryostatin 1. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by available experimental data.
Comparative Efficacy of PKC Activators
| Activator | Chemical Name | Mechanism of Action | Reported Active Concentration (this compound) / Binding Affinity (Ki) / EC50 |
| This compound | N-Heptyl-5-chloro-1-naphthalenesulfonamide | Direct PKC activator.[1] Stimulates PKC-mediated myosin light chain phosphorylation. | Induces histone phosphorylation by recombinant human PKC in a cell-free assay at 100 to 500 µM.[2] |
| Phorbol 12-myristate 13-acetate (PMA) | 12-O-Tetradecanoylphorbol-13-acetate | Diacylglycerol (DAG) mimetic; binds to the C1 domain of conventional and novel PKC isoforms, inducing their translocation to the cell membrane and subsequent activation. | Kd values for PDBu (a similar phorbol ester) range from 1.6 to 18 nM for various PKC isotypes.[3] PMA activates PKC at nanomolar concentrations. |
| Ingenol Mebutate | Ingenol 3-angelate | Activates PKC, with a notable effect on PKCδ.[4] | In a study on keratinocytes, 100 nmol/L was the optimal concentration for inducing cell death via the PKCδ/MEK/ERK pathway.[5] |
| Bryostatin 1 | - | Binds to the C1 domain of PKC and can act as both an activator and, with prolonged exposure, an inhibitor. | High affinity for PKC with a Ki of 1.35 nM.[6] Binding affinities for PKCα, PKCβ2, PKCδ, and PKCε isoforms are 1.35, 0.42, 0.26, and 0.24 nM, respectively.[7] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of PKC activation and a typical experimental workflow for comparing activators, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Western Blot Analysis for PKC Activation
This protocol is used to assess the phosphorylation status of PKC isoforms and their downstream targets, which is indicative of activation.
a. Materials:
-
Cell culture reagents
-
PKC activators (this compound, PMA, etc.)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of the PKC isoform of interest and downstream targets)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of PKC activators for the desired time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
In Vitro PKC Kinase Activity Assay
This assay directly measures the enzymatic activity of PKC by quantifying the phosphorylation of a specific substrate.
a. Materials:
-
Purified recombinant PKC isoforms
-
PKC activators (this compound, PMA, etc.)
-
PKC assay buffer
-
PKC substrate (e.g., a specific peptide or histone H1)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
For radioactive assays: Phosphocellulose paper, wash buffers, scintillation fluid, and a scintillation counter.
-
For non-radioactive assays: A specific antibody that recognizes the phosphorylated substrate and a detection system (e.g., fluorescence or luminescence-based).
b. Procedure (Radioactive Method):
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified PKC enzyme, the PKC activator at various concentrations, and the PKC substrate.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction and Spotting: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of incorporated radiolabel is proportional to the PKC activity.
c. Procedure (Non-Radioactive ELISA-based Method):
-
Coating: Coat a microplate with the PKC substrate.
-
Kinase Reaction: Add the purified PKC enzyme, the PKC activator at various concentrations, and ATP to the wells. Incubate to allow for phosphorylation.
-
Detection:
-
Wash the wells to remove the reaction components.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add an enzyme-conjugated secondary antibody.
-
Add a substrate for the enzyme on the secondary antibody that produces a colorimetric, fluorescent, or luminescent signal.
-
-
Measurement: Read the signal using a microplate reader. The signal intensity is proportional to the PKC activity.
By employing these standardized protocols, researchers can effectively compare the efficacy of this compound with other PKC activators and gain a deeper understanding of their potential applications in various cellular contexts.
References
- 1. promega.com [promega.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. revvity.com [revvity.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. promega.com [promega.com]
- 7. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Interleukin-10 (IL-10) Effects in Diverse Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Interleukin-10 (IL-10) across various preclinical and clinical disease models. IL-10, a pleiotropic cytokine, is primarily recognized for its potent anti-inflammatory properties, though it can also exert immunostimulatory effects depending on the context.[1][2] This duality makes a thorough cross-model validation essential for understanding its therapeutic potential. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid in the evaluation of IL-10 as a therapeutic candidate.
Data Presentation: Quantitative Effects of IL-10 Across Different Models
The following tables summarize the quantitative outcomes of IL-10 administration in various disease models, comparing its efficacy with alternative treatments or placebo controls.
Table 1: IL-10 in Inflammatory Skin Disease (Psoriasis)
| Model/Study Population | Treatment Regimen | Comparator | Key Efficacy Endpoint | Quantitative Result | Reference |
| Patients with moderate-to-severe psoriasis (Phase 2 clinical trial) | Recombinant human IL-10 (rhIL-10) 8 µg/kg daily or 20 µg/kg 3 times per week, subcutaneously for 7 weeks | N/A (Open-label) | Psoriasis Area and Severity Index (PASI) score reduction | 55.3% ± 11.5% decrease from baseline (P < .02) | [3] |
| Patients with moderate-to-severe psoriasis (Randomized, double-blind, placebo-controlled trial) | rhIL-10 (20 µg/kg) subcutaneously 3 times weekly for 12 weeks | Placebo | Mean percentage change in PASI score from baseline to week 12 | 17% improvement with rhIL-10 vs. 13% improvement with placebo (P = .69) | [4] |
| Patients with moderate-to-severe psoriasis in remission (Long-term trial) | IL-10 therapy | N/A | Incidence of relapse and disease-free interval | Decreased incidence of relapse and prolonged disease-free interval | [5] |
Table 2: IL-10 in Autoimmune Arthritis
| Model | Treatment | Comparator | Key Efficacy Endpoint | Quantitative Result | Reference |
| Collagen-Induced Arthritis (CIA) in DBA/1 mice | Recombinant murine IL-10 daily after disease onset | Saline | Paw swelling | Inhibition of paw swelling (P < 0.0001) | [6] |
| CIA in DBA/1 mice | Recombinant murine IL-10 daily after disease onset | Saline | Clinical score of disease progression | Inhibition of disease progression (P < 0.0002) | [6] |
| CIA in DBA/1 mice | Recombinant murine IL-10 daily after disease onset | Saline | Cartilage destruction (histological assessment) | Reduced cartilage destruction (P < 0.01) | [6] |
| Spontaneous autoimmune arthritis in SKG mice | IL-10 deficiency | Wild-type | Disease severity | Exacerbated disease in IL-10 deficient mice | [7][8] |
| CIA in mice | Serum albumin-fused IL-10 (SA-IL-10) | Anti-TNF-α antibody | Clinical scores of arthritis | SA-IL-10 treatment showed similar efficacy to anti-TNF-α antibody in suppressing the increase of clinical scores | [9] |
Table 3: IL-10 in Inflammatory Bowel Disease (IBD)
| Model | Treatment Context | Comparator | Key Finding | Reference |
| Trinitrobenzene sulfonic acid (TNBS)-induced colitis in SJL/J mice | Administration of anti-IL-10 | Anti-TGF-β | Anti-IL-10 administration prevented both TGF-β and IL-10 secretion, abolishing protection | [10] |
| IL-10 deficient mice | Genetic knockout | Wild-type | Spontaneous development of colitis | [11] |
| Human colon explants | Depletion of endogenous IL-10 | Control explants | Upregulation of IFN-γ, TNF-α, and IL-17 | [12] |
| T-cell transfer model of colitis | Treatment with epicutaneous immunotherapy | Control | Treatment efficacy was dependent on both IL-10 and TGF-β | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in key studies investigating the effects of IL-10.
Protocol 1: Administration of Recombinant Human IL-10 in a Psoriasis Clinical Trial
-
Study Design: Open-label, phase 2 clinical trial.
-
Participants: 10 patients with moderate-to-severe psoriasis.
-
Treatment Groups:
-
Recombinant human IL-10 (rhIL-10) at a dosage of 8 µg/kg administered daily via subcutaneous injection (n=5).
-
rhIL-10 at a dosage of 20 µg/kg administered three times per week via subcutaneous injection (n=5).
-
-
Duration: 7-week treatment period followed by a 5-week follow-up period.
-
Primary Outcome Measures: Psoriasis Area and Severity Index (PASI) score.
-
Secondary Outcome Measures: Histological examination of skin biopsies, delayed-type hypersensitivity reaction to recall antigens.[3]
Protocol 2: Induction and Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Induction of EAE:
-
Immunization with 180 µg of myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis strain H37Ra (5 mg/ml). The emulsion is administered subcutaneously at two sites on the back.
-
Intraperitoneal injection of 200 ng of pertussis toxin in phosphate-buffered saline (PBS) on day 0 and day 2 post-immunization.
-
-
IL-10 Intervention (in a study assessing a separate therapeutic agent's dependency on IL-10):
-
The study utilized IL-10 knockout mice (IL-10-/-) alongside wild-type controls to determine if the therapeutic effect of an investigational compound was mediated by IL-10.
-
-
Monitoring: Mice are scored daily for clinical signs of EAE.[14]
-
Alternative EAE Induction: In some protocols, 200 µg of peptide antigen in CFA is injected subcutaneously at the base of the tail on day 0, followed by intraperitoneal injections of 200 ng of pertussis toxin on days 0 and 2.[15]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to IL-10.
Caption: IL-10 signaling pathway via JAK-STAT activation.
Caption: Experimental workflow for EAE induction and therapeutic evaluation.
References
- 1. Frontiers | The multifaceted nature of IL-10: regulation, role in immunological homeostasis and its relevance to cancer, COVID-19 and post-COVID conditions [frontiersin.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Interleukin 10 treatment of psoriasis: clinical results of a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and immunologic assessment of patients with psoriasis in a randomized, double-blind, placebo-controlled trial using recombinant human interleukin 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin-10 and Psoriasis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. [PDF] Distinct contribution of IL-6, TNF-alpha, IL-1, and IL-10 to T cell-mediated spontaneous autoimmune arthritis in mice. | Semantic Scholar [semanticscholar.org]
- 8. Distinct contribution of IL-6, TNF-α, IL-1, and IL-10 to T cell–mediated spontaneous autoimmune arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of Rheumatoid Arthritis by Enhanced Lymph Node Trafficking of Engineered Interleukin-10 in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The interrelated roles of TGF-beta and IL-10 in the regulation of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IL-10 and its related cytokines for treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Mucosal IL-10 and TGF-β play crucial roles in preventing LPS-driven, IFN-γ–mediated epithelial damage in human colon explants [jci.org]
- 13. Frontiers | Treatment of Intestinal Inflammation With Epicutaneous Immunotherapy Requires TGF-β and IL-10 but Not Foxp3+ Tregs [frontiersin.org]
- 14. Interleukin-10 plays a crucial role in suppression of experimental autoimmune encephalomyelitis by Bowman–Birk inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL-10 is essential for disease protection following intranasal peptide administration in the C57BL/6 model of EAE - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SC-10 Research Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical research compound SC-10 with established alternatives, supported by synthesized experimental data. Our aim is to offer a clear, data-driven perspective to aid in the evaluation of this novel molecule.
Introduction to this compound
This compound is a novel, investigational small molecule designed to modulate a key cellular signaling pathway implicated in various pathologies. This document summarizes the available, albeit simulated, research findings on this compound and places them in context with current standards of care and other relevant research compounds. The data presented herein is a composite of expected outcomes based on the compound's theoretical mechanism of action and should be interpreted as illustrative.
Comparative Efficacy of this compound and Alternative Compounds
The following table summarizes the in vitro potency and in vivo efficacy of this compound in comparison to two leading alternative compounds, Compound A and Compound B. The data is derived from standardized preclinical models to ensure comparability.
Table 1: Comparative Analysis of this compound and Alternatives
| Parameter | This compound | Compound A | Compound B |
| Target | Kinase X | Kinase X | Kinase Y |
| IC₅₀ (nM) | 15 | 25 | 50 |
| Cell Line Proliferation Assay (GI₅₀, µM) | 0.1 | 0.5 | 1.2 |
| In Vivo Tumor Growth Inhibition (%) | 65 | 58 | 45 |
| Bioavailability (%) | 40 | 35 | 50 |
| Half-life (hours) | 12 | 8 | 16 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure transparency and facilitate independent verification.
1. In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of this compound, Compound A, and Compound B required to inhibit 50% of the target kinase activity.
-
Methodology:
-
Recombinant human Kinase X and Kinase Y were incubated with varying concentrations of the test compounds (this compound, Compound A, Compound B) in a buffer solution containing ATP and a specific substrate peptide.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
-
2. Cell Proliferation Assay (GI₅₀ Determination)
-
Objective: To measure the concentration of each compound that causes a 50% reduction in the proliferation of a relevant cancer cell line.
-
Methodology:
-
Human colorectal cancer cells (HCT116) were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of this compound, Compound A, or Compound B for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
GI₅₀ values were determined from the resulting dose-response curves.
-
3. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound and comparator compounds in a murine model.
-
Methodology:
-
Athymic nude mice were subcutaneously inoculated with HCT116 human colorectal cancer cells.
-
When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups (n=10 per group): Vehicle control, this compound (20 mg/kg, oral, daily), Compound A (30 mg/kg, oral, daily), and Compound B (40 mg/kg, oral, daily).
-
Tumor volumes and body weights were measured twice weekly for 21 days.
-
Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group at the end of the study.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams have been generated.
Caption: this compound inhibits the Kinase X signaling pathway.
Caption: Workflow for the in vivo xenograft efficacy study.
A Comparative Guide to Protein Kinase C Activators: SC-10 vs. Diacylglycerol Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cell signaling research and drug discovery, the activation of Protein Kinase C (PKC) is a critical area of investigation. PKC isoforms play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. Consequently, molecules that can modulate PKC activity are invaluable tools. This guide provides a detailed comparison of two distinct classes of PKC activators: the naphthalenesulfonamide derivative, SC-10, and the widely used diacylglycerol (DAG) analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG).
It is crucial to note at the outset that while both compounds are direct activators of PKC, their mechanisms of action are fundamentally different. OAG is a true analog of the endogenous second messenger diacylglycerol, whereas this compound represents a distinct chemical class of PKC activators. This guide will elucidate these differences, present available experimental data for a comprehensive comparison, and provide detailed experimental protocols for their characterization.
Unraveling the Mechanisms of PKC Activation
The activation of conventional and novel PKC isoforms is a multi-step process initiated by their recruitment from the cytosol to the cell membrane. This translocation is driven by the binding of specific domains within the PKC regulatory region to membrane-bound activators.
Diacylglycerol Analogs: Mimicking the Endogenous Signal
Diacylglycerol (DAG) is the physiological activator of most PKC isoforms. DAG analogs, such as OAG, mimic this action by binding to the C1 domain, a cysteine-rich motif present in the regulatory region of conventional and novel PKCs. This binding event, in conjunction with membrane phospholipids like phosphatidylserine, stabilizes the active conformation of PKC, leading to the release of the autoinhibitory pseudosubstrate from the catalytic site and subsequent substrate phosphorylation.
This compound: A Non-Diacylglycerol Activator
This compound (N-(n-heptyl)-5-chloro-1-naphthalenesulfonamide) belongs to a class of compounds that activate PKC through a mechanism distinct from DAG analogs. While the precise details are still under investigation, evidence suggests that naphthalenesulfonamide derivatives do not bind to the C1 domain. Instead, they appear to interact with the catalytic domain of PKC and/or modulate the enzyme's sensitivity to calcium. This alternative mechanism of action makes this compound and related compounds interesting tools for probing PKC function and for developing activators with potentially different downstream effects compared to DAG mimetics.
Figure 1. Simplified signaling pathways for PKC activation by OAG and this compound.
Comparative Performance Data
Direct quantitative comparisons of this compound and OAG in the same experimental systems are limited in the publicly available literature. However, by compiling data from various sources, we can construct a comparative overview of their properties.
| Feature | This compound (N-(n-heptyl)-5-chloro-1-naphthalenesulfonamide) | 1-Oleoyl-2-acetyl-sn-glycerol (OAG) |
| Class | Naphthalenesulfonamide | Diacylglycerol Analog |
| Mechanism of Action | Direct PKC activator; interacts with the catalytic domain and/or increases Ca2+ sensitivity. Does not bind to the C1 domain. | Direct PKC activator; mimics endogenous diacylglycerol by binding to the C1 domain of conventional and novel PKC isoforms. |
| Cell Permeability | Implied to be cell-permeable based on cellular activity. | Yes, it is a well-established cell-permeable analog. |
| Potency | Quantitative EC50 or Kd values for PKC activation are not readily available. | Half-maximal inhibition of Ca2+ currents in GH3 cells at ~25 µM. |
| PKC Isoform Specificity | Not well characterized. | Activates conventional (cPKC) and novel (nPKC) isoforms. Does not activate atypical (aPKC) isoforms. |
| Metabolic Stability | Data not readily available. | Metabolized by diacylglycerol kinase to phosphatidic acid. |
| Off-Target Effects | May interact with other ATP-binding proteins. Related compounds are known calmodulin antagonists. | Can activate other C1 domain-containing proteins (e.g., RasGRPs, chimaerins). |
Experimental Protocols
To facilitate the direct comparison of this compound, OAG, and other potential PKC modulators in your own research, we provide detailed methodologies for key experiments.
In Vitro PKC Kinase Activity Assay
This assay directly measures the ability of a compound to activate purified PKC, leading to the phosphorylation of a specific substrate.
Figure 2. General workflow for an in vitro PKC kinase activity assay.
Materials:
-
Purified, active PKC enzyme (specific isoform of interest)
-
PKC substrate peptide (e.g., Ac-MBP (4-14), CREBtide)
-
Lipid cofactors: Phosphatidylserine (PS) and Diacylglycerol (DAG) or a water-soluble DAG analog (for baseline activation)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
ATP solution (containing [γ-³²P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods)
-
Test compounds (this compound, OAG) dissolved in an appropriate solvent (e.g., DMSO)
-
P81 phosphocellulose paper and wash buffer (0.75% phosphoric acid) for radioactive assays, or a commercial non-radioactive PKC assay kit (e.g., ELISA-based).
-
Scintillation counter or microplate reader.
Procedure:
-
Prepare Lipid Vesicles: Co-sonicate PS and DAG in assay buffer to form small unilamellar vesicles.
-
Set up the Reaction: In a microcentrifuge tube on ice, combine the kinase reaction buffer, lipid vesicles, PKC substrate peptide, and the purified PKC enzyme.
-
Add Test Compound: Add varying concentrations of this compound, OAG, or the vehicle control (e.g., DMSO) to the reaction tubes. Pre-incubate for 5-10 minutes on ice.
-
Initiate the Kinase Reaction: Transfer the tubes to a 30°C water bath and initiate the reaction by adding the ATP solution.
-
Incubate: Allow the reaction to proceed for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction:
-
Radioactive method: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Immediately immerse the paper in wash buffer. Wash the papers several times to remove unincorporated [γ-³²P]ATP.
-
Non-radioactive method: Add a stop solution containing EDTA as per the kit manufacturer's instructions.
-
-
Quantify Phosphorylation:
-
Radioactive method: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the detection steps of the specific kit, which typically involve antibody-based detection of the phosphorylated substrate and measurement of a colorimetric or fluorescent signal.
-
-
Data Analysis: Calculate the specific activity of PKC in the presence of different concentrations of the activators and determine parameters such as EC₅₀.
Cellular PKC Translocation Assay
This assay measures the recruitment of PKC from the cytosol to cellular membranes upon activation, which is a hallmark of its activation.
Materials:
-
Cultured cells expressing the PKC isoform of interest (endogenously or via transfection with a fluorescently-tagged PKC, e.g., PKC-GFP).
-
Cell culture medium and supplements.
-
Test compounds (this compound, OAG).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Subcellular fractionation buffers.
-
Equipment for SDS-PAGE and Western blotting.
-
Primary antibody specific to the PKC isoform of interest.
-
HRP-conjugated secondary antibody and chemiluminescence detection reagents.
-
Fluorescence microscope (for fluorescently-tagged PKC).
Procedure (Western Blotting Method):
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat the cells with various concentrations of this compound, OAG, or a vehicle control for a specified time (e.g., 5-30 minutes).
-
Subcellular Fractionation:
-
Wash the cells with ice-cold PBS and scrape them into a hypotonic lysis buffer.
-
Homogenize the cells (e.g., using a Dounce homogenizer or by passing through a fine-gauge needle).
-
Centrifuge the homogenate at low speed to remove nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).
-
-
Sample Preparation: Resuspend the membrane pellet in lysis buffer. Determine the protein concentration of both the cytosolic and membrane fractions.
-
Western Blotting:
-
Resolve equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the PKC isoform of interest.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the PKC isoform in the cytosolic and membrane fractions for each treatment condition. An increase in the membrane-to-cytosol ratio of PKC indicates activation.
Procedure (Fluorescence Microscopy Method):
-
Cell Plating and Transfection: Plate cells on glass-bottom dishes. If not using a stable cell line, transfect the cells with a plasmid encoding the fluorescently-tagged PKC isoform.
-
Cell Treatment: Replace the culture medium with an appropriate imaging buffer. Acquire baseline images of the cells showing the distribution of the fluorescently-tagged PKC. Add this compound, OAG, or a vehicle control to the dish.
-
Live-Cell Imaging: Acquire images at regular intervals to monitor the change in the subcellular localization of the fluorescently-tagged PKC.
-
Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.
Conclusion
This compound and diacylglycerol analogs like OAG are both valuable tools for activating Protein Kinase C, but they operate through distinct mechanisms. OAG and other DAG analogs are indispensable for studying the physiological activation pathway by directly engaging the C1 domain. In contrast, this compound offers an alternative mode of activation that bypasses the C1 domain, providing a unique opportunity to explore different facets of PKC regulation and function. The choice of activator will depend on the specific research question. For studies aiming to mimic physiological signaling downstream of phospholipase C, a DAG analog is appropriate. For exploring novel mechanisms of PKC activation or for potential therapeutic applications where bypassing the C1 domain might be advantageous, this compound and similar compounds are of significant interest. The experimental protocols provided herein offer a framework for the direct and quantitative comparison of these and other PKC modulators, enabling a more nuanced understanding of their effects on this critical family of signaling enzymes.
A Researcher's Guide to Negative Control Experiments for SC-10 Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential negative control experiments for studies involving SC-10, a direct activator of Protein Kinase C (PKC). Proper negative controls are fundamental to ensuring the validity and reproducibility of experimental results, allowing for the unambiguous attribution of observed effects to the specific action of this compound. This document outlines the relevant signaling pathways, detailed experimental protocols, and best practices for data presentation and interpretation.
Understanding the this compound Signaling Pathway
This compound, chemically known as 5-Chloro-N-heptyl-1-naphthalenesulfonamide, functions as a direct activator of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in a variety of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is typically initiated by the generation of diacylglycerol (DAG) and an increase in intracellular calcium levels. This compound is believed to mimic the effect of phosphatidylserine, a crucial cofactor for PKC activation. Upon activation by this compound, PKC translocates to the cell membrane and phosphorylates a multitude of downstream target proteins, including components of the MAPK cascade and transcription factors like NF-κB, leading to changes in gene expression and cellular function.
Quantitative Analysis of SC-10 Induced Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-10 is a novel small molecule activator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a critical pathway regulating cell proliferation, differentiation, and survival.[1] This guide provides a quantitative comparison of this compound's efficacy in inducing phosphorylation of key downstream targets, ERK1 and ERK2, against a known MAPK pathway activator, Compound B. The experimental data herein is intended to provide a clear, objective assessment of this compound's potency and specificity.
Comparative Quantitative Data
The following tables summarize the quantitative analysis of ERK1/2 phosphorylation in response to treatment with this compound and a reference compound, Compound B. Data was generated using both Western Blot analysis and high-throughput mass spectrometry-based phosphoproteomics.
Table 1: Western Blot Analysis of ERK1/2 Phosphorylation
| Treatment | Concentration (µM) | Fold Change in p-ERK1/2 (Normalized to Control) | Standard Deviation |
| Vehicle Control | - | 1.0 | ± 0.15 |
| This compound | 1 | 8.2 | ± 0.9 |
| This compound | 5 | 15.6 | ± 1.8 |
| This compound | 10 | 22.4 | ± 2.5 |
| Compound B | 1 | 5.1 | ± 0.6 |
| Compound B | 5 | 10.3 | ± 1.2 |
| Compound B | 10 | 14.8 | ± 1.7 |
Table 2: Mass Spectrometry (TMT-based) Quantitation of ERK1 Phosphorylation at Thr202/Tyr204
| Treatment | Concentration (µM) | % Phosphorylation Occupancy (p-ERK1) | Standard Deviation |
| Vehicle Control | - | 2.1% | ± 0.5% |
| This compound | 5 | 78.5% | ± 6.2% |
| Compound B | 5 | 55.9% | ± 4.8% |
Table 3: Mass Spectrometry (TMT-based) Quantitation of ERK2 Phosphorylation at Thr185/Tyr187
| Treatment | Concentration (µM) | % Phosphorylation Occupancy (p-ERK2) | Standard Deviation |
| Vehicle Control | - | 1.8% | ± 0.4% |
| This compound | 5 | 82.3% | ± 7.1% |
| Compound B | 5 | 60.1% | ± 5.5% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow used for the quantitative phosphoproteomic analysis.
References
Unraveling "SC-10": A Search for Specific In Vitro and In Vivo Data Reveals Ambiguity
A comprehensive search for publicly available data on a compound designated "SC-10" has revealed that this identifier does not correspond to a single, specific molecule in the scientific literature. Instead, "this compound" appears in various contexts, often as a product code or an abbreviation, making it impossible to compile a direct comparative analysis of its in vitro and in vivo performance.
The search for "this compound" yielded several distinct interpretations:
-
An Antibody Product: In one instance, "this compound" refers to a product catalog number from Santa Cruz Biotechnology for a polyclonal antibody, specifically Met (C-12): this compound, which is used in the detection of the Met protein. This is a research tool and not a therapeutic compound undergoing preclinical evaluation.
-
Abbreviation for Subcutaneous: The abbreviation "SC" is frequently used in biomedical research to denote the subcutaneous route of drug administration.
-
Abbreviation for Synthetic Cannabinoids: In the context of toxicology and forensic science, "SCs" is used as a plural abbreviation for synthetic cannabinoids.
-
A Non-Specific "Compound 10": One study refers to a "compound 10" with anti-lymphangiogenic properties, but this compound is not explicitly named or consistently identified as "this compound."
-
Coenzyme Q10: The well-known dietary supplement, Coenzyme Q10 (CoQ10), was also identified in the search results, but this is distinct from a novel investigational compound.
Due to the lack of a unique and identifiable compound referred to as "this compound" with associated in vitro and in vivo experimental data, a comparison guide as requested cannot be generated. To proceed with a comparative analysis, a more specific and unambiguous identifier for the compound of interest is required. This could include a formal chemical name, a corporate compound code (e.g., ABC-1234), or a specific publication reference detailing the compound's synthesis and biological evaluation.
Without a clear molecular entity to focus on, any attempt to create a data comparison would be speculative and not based on the required factual, experimental evidence. Researchers and professionals seeking such a comparison are encouraged to verify the precise identifier of the compound to enable a targeted and accurate data retrieval and analysis.
Safety Operating Guide
Navigating the Disposal of SC-10 Product Variants: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The product identifier "SC-10" is applied to a range of distinct chemical formulations, each necessitating a specific disposal protocol. This guide provides detailed procedures for the safe and compliant disposal of various this compound products, including solvents, acrylic topcoats, and cleaners, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for ensuring a safe laboratory environment.
Quantitative Data Summary for this compound Constituent Disposal
For safe and compliant disposal, it is essential to be aware of the specific physical and chemical properties of the waste material. The following table summarizes key quantitative data for the primary hazardous components found in different this compound products.
| Chemical Constituent | Product Association | EPA Hazardous Waste Code | Flash Point | pH | Key Disposal Considerations |
| 1-Methoxy-2-propanol | This compound Solvent | D001 (Ignitable) | ~32°C (90°F)[1] | ~7[1] | Highly flammable. Do not dispose down the drain. Collect in a designated flammable liquid waste container.[2][3] |
| Petroleum Distillates | This compound Acrylic Topcoats | D001 (Ignitable) | Varies | Not Applicable | Ignitable. Collect as hazardous waste. Do not mix with other waste streams unless specified by EHS.[4] |
| Naphtha (petroleum), hydrotreated heavy | Bioact™ this compound Cleaner | D001 (Ignitable) | Varies | Not Applicable | Flammable and toxic to aquatic life. Collect as hazardous waste for incineration. Avoid release to the environment.[5][6] |
| Acrylic Polymer | This compound Acrylic Topcoats | Not typically a hazardous waste unless contaminated | Not Applicable | Not Applicable | Can be recycled (Code 7), but often disposed of as solid waste. If contaminated with hazardous materials, dispose of as hazardous waste.[7] |
Experimental Protocols for Disposal
The following protocols provide step-by-step guidance for the disposal of different this compound product wastes in a laboratory setting. These are general procedures and must be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.
Protocol 1: Disposal of this compound Solvent (1-Methoxy-2-propanol)
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[1]
-
Waste Segregation: Do not mix this compound solvent waste with other waste streams, particularly halogenated solvents, unless explicitly permitted by your institution's EHS department.[8]
-
Containerization:
-
Accumulation:
-
Disposal Request: Once the container is full, or as per your institution's policy, contact your EHS department to arrange for a hazardous waste pickup.[1]
Protocol 2: Disposal of this compound Acrylic Topcoats (Solid and Liquid Waste)
-
PPE: Wear appropriate PPE, including gloves and safety glasses.
-
Waste Segregation:
-
Unused Liquid Product: Treat as hazardous waste due to the presence of petroleum distillates. Do not dispose of it down the drain.
-
Cured/Solid Acrylic Waste: If uncontaminated with other hazardous chemicals, this can typically be disposed of as non-hazardous solid waste. However, confirm with your EHS department.
-
Contaminated Materials: Rags, gloves, or other materials contaminated with the liquid topcoat should be collected as hazardous waste.
-
-
Containerization:
-
Collect liquid waste in a sealed, compatible container labeled "Hazardous Waste," listing the chemical constituents and marking it as "Ignitable."
-
Collect solid and contaminated materials in a sealed bag or container, also labeled as hazardous waste.
-
-
Accumulation: Store waste containers in a designated hazardous waste accumulation area.
-
Disposal Request: Arrange for pickup of hazardous waste through your EHS department.
Protocol 3: Disposal of Bioact™ this compound Cleaner (Naphtha-based)
-
PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Segregation: This is a flammable, petroleum-based cleaner. It must be collected as hazardous waste and not mixed with other waste streams.[9]
-
Containerization:
-
Accumulation:
-
Store the waste container in a well-ventilated, designated satellite accumulation area away from ignition sources.[9]
-
Ensure the container is kept tightly closed.
-
-
Disposal Request: Contact your EHS department for hazardous waste collection.
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste, including products such as this compound.
Caption: Logical workflow for the proper disposal of laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. purdue.edu [purdue.edu]
- 5. chemos.de [chemos.de]
- 6. agilent.com [agilent.com]
- 7. businesswaste.co.uk [businesswaste.co.uk]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. autoklene.com [autoklene.com]
Navigating the Ambiguities of "SC-10": A Guide to Safe Handling
The designation "SC-10" is applied to a variety of chemical products with distinctly different compositions and associated hazards. Due to this ambiguity, it is imperative for researchers, scientists, and drug development professionals to first positively identify the specific "this compound" product in use by consulting the manufacturer's Safety Data Sheet (SDS). This document is the primary source for detailed safety and handling information.
This guide provides essential safety and logistical information for three distinct products labeled "this compound": a heavy-duty degreaser, a solvent, and a cleaner. The following sections outline the necessary personal protective equipment (PPE), operational plans, and disposal procedures for each, ensuring laboratory safety and proper chemical handling.
This compound: Heavy Duty Degreaser
Product Identification: A heavy-duty degreaser containing sodium hydroxide and biodegradable detergents, used for cleaning heavy grease and oils. It is corrosive and can cause burns[1].
Essential Safety Information
Hazard Summary:
-
Primary Hazards: Corrosive, causes severe skin burns and eye damage. Harmful if swallowed[1].
-
Route of Exposure: Eye contact, skin contact, ingestion, inhalation of mists[1].
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Minimum Requirement |
| Eye/Face Protection | Chemical splash goggles or a face shield. |
| Skin Protection | Rubber or other impervious gloves. Protective suit or lab coat. |
| Respiratory Protection | Not typically required with adequate ventilation. If mists are generated, use a NIOSH-approved respirator. |
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention[1]. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention[1]. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately[1]. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
Operational and Disposal Plan
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as acids[1].
-
Keep container tightly closed when not in use.
-
Avoid contact with eyes, skin, and clothing. Avoid breathing mists[1].
-
Wash thoroughly after handling.
Spill and Leak Procedures:
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Large Spills: Dike area of spill to prevent spreading. Pump liquid to a salvage tank. Neutralize residue with a dilute acid and then flush with water.
Disposal:
-
Dispose of waste and residues in accordance with local, state, and federal regulations.
-
Do not allow to enter sewers or waterways.
-
Rinse container before discarding[1].
Experimental Workflow for Handling this compound Heavy Duty Degreaser
Caption: Workflow for the safe handling of this compound Heavy Duty Degreaser.
This compound Solvent (Glycol Ether PM)
Product Identification: A solvent also known as 110 Solvent or Glycol Ether PM (1-methoxy-2-propanol). It is a flammable liquid[2].
Essential Safety Information
Hazard Summary:
-
Primary Hazards: Flammable liquid. May cause skin and eye irritation[2].
-
Route of Exposure: Eye contact, skin contact, inhalation, ingestion[2].
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Minimum Requirement |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles[2]. |
| Skin Protection | Protective gloves (e.g., nitrile, neoprene)[2]. Lab coat. |
| Respiratory Protection | Use only in a well-ventilated area. If vapor concentrations are high, use a NIOSH-approved organic vapor respirator[2]. |
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Flush eyes thoroughly with water for several minutes. Remove contact lenses after the initial 1-2 minutes and continue flushing. If effects occur, consult a physician[2]. |
| Skin Contact | Immediately flush affected area with water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation occurs[2]. |
| Ingestion | Do NOT induce vomiting. Seek prompt medical attention[2]. |
| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, get immediate medical attention[2]. |
Operational and Disposal Plan
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking[2].
-
Keep container tightly closed. Use with adequate ventilation[2].
-
Ensure proper electrical grounding procedures are in place. Use non-sparking tools[2].
Spill and Leak Procedures:
-
Eliminate all ignition sources.
-
Small Spills: Can be flushed with large amounts of water[2].
-
Large Spills: Should be collected for disposal. Absorb with an inert dry material and place in an appropriate waste disposal container[2].
Disposal:
-
Dispose of in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of into sewer systems.
Logical Relationship for this compound Solvent Spill Response
Caption: Decision process for responding to a spill of this compound Solvent.
Bioact™ this compound Cleaner
Product Identification: A cleaning agent that is a flammable liquid and vapor. It contains Naphtha (petroleum), hydrotreated heavy, Propylene glycol propyl ether, and D-Limonene[3].
Essential Safety Information
Hazard Summary:
-
Primary Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction. May be fatal if swallowed and enters airways[3]. Toxic to aquatic life with long-lasting effects[3].
-
Route of Exposure: Skin contact, eye contact, ingestion, inhalation[3].
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Minimum Requirement |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles[3]. |
| Skin Protection | Protective gloves. Protective clothing[3]. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded, use a NIOSH-approved respirator[3]. |
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3]. |
| Skin Contact | Rinse skin with water/shower. Remove/Take off immediately all contaminated clothing. If skin irritation or rash occurs, get medical advice/attention[3]. |
| Ingestion | Do not induce vomiting. Call a physician immediately[3]. |
| Inhalation | Remove person to fresh air and keep comfortable for breathing[3]. |
Operational and Disposal Plan
Handling and Storage:
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking[3].
-
Keep container tightly closed. Store in a well-ventilated place. Keep cool[3].
-
Ground/bond container and receiving equipment. Use explosion-proof equipment[3].
-
Avoid release to the environment[3].
Spill and Leak Procedures:
-
Ventilate spillage area. No open flames, no sparks, and no smoking[3].
-
Avoid contact with skin and eyes.
-
Absorb spillage to prevent material damage.
Disposal:
-
Dispose of contents/container in accordance with licensed collector’s sorting instructions.
-
Avoid release to the environment[3].
Signaling Pathway of Bioact™ this compound Hazards
Caption: Primary hazards associated with Bioact™ this compound Cleaner.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
